molecular formula C7H7NO3 B1337402 4-Hydroxy-6-methylnicotinic acid CAS No. 33821-58-8

4-Hydroxy-6-methylnicotinic acid

Cat. No.: B1337402
CAS No.: 33821-58-8
M. Wt: 153.14 g/mol
InChI Key: AOJLDZLRTUWFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLDZLRTUWFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955410
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-58-8, 67367-33-3
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical protocols for 4-Hydroxy-6-methylnicotinic acid. This document is intended to serve as a core resource for professionals engaged in chemical research and pharmaceutical development.

Core Properties

This compound, also known by its IUPAC name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative.[1] It presents as a white to off-white solid.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2][3]
CAS Number 67367-33-3[1][2][4][5]
Melting Point 263-265 °C[2]
Boiling Point (Predicted) 481.1 ± 45.0 °C[2]
Density (Predicted) 1.393 g/cm³[2]
pKa (Predicted) 0.26 ± 0.10[2]
Appearance White to off-white solid[2]
InChI Key AOJLDZLRTUWFFY-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(=O)C(=CN1)C(=O)O[1]
Topological Polar Surface Area 70.42 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Synthesis and Reactivity

This compound serves as a versatile starting material in organic synthesis. One notable application is its use in the synthesis of methyl 4-hydroxy-6-methylnicotinate, a precursor for more complex molecules.[6] The synthesis can be achieved via an esterification reaction.[6]

This protocol is based on the esterification of this compound.[6]

Materials:

  • This compound (200 mmol, 30.6 g)[6]

  • Dichloromethane (DCM, 250 mL)[6]

  • Methanol (MeOH, 250 mL)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 220 mmol, 42.2 g)[6]

  • 4-Dimethylaminopyridine (DMAP, 10.00 mmol, 1.222 g)[6]

  • Silica gel for column chromatography[6]

  • Solvents for chromatography (DCM/MeOH, 20:1 by volume)[6]

Procedure:

  • A solution of this compound (200 mmol) is prepared in a mixture of DCM (250 mL) and MeOH (250 mL).[6]

  • To this solution, EDCI (220 mmol) and DMAP (10.00 mmol) are added at room temperature.[6]

  • The resulting mixture is stirred under reflux conditions.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]

  • Upon completion, the mixture is concentrated using a rotary evaporator.[6]

  • The residue is then purified by silica gel column chromatography, eluting with a DCM/MeOH (20:1) mixture to yield the final product, methyl 4-hydroxy-6-methylnicotinate.[6]

Workflow Diagram:

G cluster_materials Starting Materials cluster_process Reaction Process cluster_purification Purification A This compound D Mix & Reflux A->D B DCM / MeOH B->D C EDCI / DMAP C->D E Monitor by TLC D->E Reaction F Concentrate (Rotary Evaporator) E->F Completion G Silica Gel Column Chromatography (DCM/MeOH = 20:1) F->G Crude Product H Methyl 4-hydroxy-6-methylnicotinate G->H Purified Product

Synthesis of Methyl 4-hydroxy-6-methylnicotinate.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6] For the related ester, methyl 4-hydroxy-6-methylnicotinate, characteristic proton signals were observed at δ 8.15, 6.16, 4.80, 3.70, and 2.16 ppm in D₂O.[6] Carbon signals were observed at δ 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97, and 17.79 ppm.[6]

2. Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray interface (ESI) can be used to confirm the molecular formula.

  • Procedure: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument provides a precise mass-to-charge ratio, which can be used to determine the elemental composition.

3. Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The resulting spectrum will show characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C=C/C=N (aromatic ring) vibrations.

Analytical Workflow Diagram:

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Sample of 4-Hydroxy-6- methylnicotinic acid nmr NMR (¹H, ¹³C) start->nmr ms HRMS start->ms ir FTIR start->ir nmr_data Structural Framework nmr->nmr_data ms_data Molecular Formula ms->ms_data ir_data Functional Groups ir->ir_data end Structural Elucidation nmr_data->end ms_data->end ir_data->end

General workflow for spectroscopic analysis.

Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. For example, the related compound 6-Methylnicotinic acid is known to be an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[7][8] The functional groups present on the pyridine ring of this compound—the hydroxyl, methyl, and carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery screening. It can also be used in the synthesis of isomeric lanthanide complexes for studying their crystal structure and properties.[4]

References

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and a key synthetic route. Experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Chemical Structure and Formula

This compound, a substituted pyridine derivative, is characterized by a pyridine ring with a hydroxyl group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. It exists in tautomeric equilibrium with its pyridone form, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which is the predominant isomer.

Chemical Formula: C₇H₇NO₃[1][2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 153.14 g/mol [2][3]
IUPAC Name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[4]
CAS Number 67367-33-3 (alternative: 33821-58-8)[1][2]
Appearance White to yellow powder or crystalline solid
Purity Typically ≥97%[1]
Storage Temperature Room temperature or -20°C[2][5]

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 4-Hydroxy-6-methyl-2-pyrone with aqueous ammonium hydroxide.[6] This reaction proceeds via ring-opening of the pyrone lactone followed by recyclization to form the pyridone ring.

synthesis_workflow reactant 4-Hydroxy-6-methyl-2-pyrone product This compound reactant->product Reaction reagent Ammonium Hydroxide (aq) reagent->product Reagent

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (a tautomer)

This protocol describes the synthesis of the pyridone tautomer from 4-hydroxy-6-methylpyran-2-one.

Materials:

  • 4-Hydroxy-6-methylpyran-2-one

  • 28% Ammonium hydroxide solution

Procedure: [6]

  • To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol).

  • While stirring, add 28% ammonium hydroxide (5 mmol).

  • Continue stirring the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated. The reported yield for this conversion is 80%.[6]

Spectroscopic Data

NMR Spectroscopy of Methyl 4-hydroxy-6-methylnicotinate

The following data was reported for the ¹H and ¹³C NMR spectra of methyl 4-hydroxy-6-methylnicotinate.[7]

¹H NMR (400 MHz, D₂O):

  • δ 8.15 (s, 1H)

  • δ 6.16 (s, 1H)

  • δ 3.70 (s, 3H)

  • δ 2.16 (s, 3H)

¹³C NMR (101 MHz, D₂O):

  • δ 177.62

  • δ 166.19

  • δ 150.20

  • δ 143.84

  • δ 118.60

  • δ 114.80

  • δ 51.97

  • δ 17.79

FT-IR Spectroscopy

The FT-IR spectrum of a nicotinic acid derivative will typically exhibit characteristic absorption bands. For this compound, the following peaks can be anticipated based on its functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Bands in the 3100-2800 cm⁻¹ region.

  • C=O stretch (pyridone and carboxylic acid): Strong absorptions in the 1750-1650 cm⁻¹ range.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[8] For this compound (MW = 153.14), prominent fragments might be observed at m/z values corresponding to the loss of these moieties.

Biological Activity and Applications

The biological activities of this compound are not extensively documented in publicly available literature. However, related nicotinic acid and pyridinone structures are known to possess a range of biological activities. For instance, 6-Methylnicotinic acid is an intermediate in the synthesis of the drug Etoricoxib, a non-steroidal anti-inflammatory drug.[9] The structural similarity suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The information and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-6-methylnicotinic Acid (CAS Number: 67367-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid, identified by the CAS number 67367-33-3, is a heterocyclic compound and a derivative of nicotinic acid (Vitamin B3). Its chemical structure, featuring both a hydroxyl and a methyl group on the pyridine ring, imparts unique physicochemical properties that are of significant interest in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an exploration of its potential role within metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing decisions in drug formulation, synthesis, and biological activity studies.

General and Physical Properties
PropertyValueSource
Appearance White to off-white solid/crystalline powder[1]
Melting Point 263-265 °C[2][3]
Boiling Point (Predicted) 481.1 ± 45.0 °C[2]
Density (Predicted) 1.393 g/cm³[2][4]
Chemical and Molecular Properties
PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
IUPAC Name 4-hydroxy-6-methylpyridine-3-carboxylic acid
InChI InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)[1][2]
InChIKey AOJLDZLRTUWFFY-UHFFFAOYSA-N[2]
SMILES CC1=CC(=O)C(=CN1)C(=O)O
pKa (Predicted) 0.26 ± 0.10[2]
Solubility Soluble in water and organic solvents.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures constitutes the melting range. For a pure compound, this range is typically narrow.

Density Determination (Gas Pycnometry)

Gas pycnometry provides a highly accurate method for determining the density of a solid powder.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

  • Purging: The chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air.

  • Measurement: The instrument measures the pressure change when a known volume of the gas is introduced into the sample chamber. By applying the ideal gas law, the volume of the solid sample is accurately determined.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance III 400 MHz instrument.

    • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Data Acquisition: Spectra are acquired with appropriate pulse sequences and acquisition parameters to resolve all proton and carbon signals. The chemical shifts, coupling constants, and integration values are then analyzed to confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • HRMS analysis can be performed using an instrument like an Agilent 6520 Q-TOF LC/MS.

    • Methodology: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the exact mass of the molecular ion is measured. This allows for the determination of the elemental composition and confirmation of the molecular formula with high accuracy.

Potential Metabolic Pathway Involvement

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to nicotinic acid suggests a potential interaction with the Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis and salvage pathways. NAD⁺ is a critical coenzyme in numerous cellular redox reactions and signaling processes. Understanding how derivatives like this compound might influence these pathways is a key area for future research.

The diagram below illustrates the established salvage pathway for nicotinic acid and proposes a potential point of interaction for this compound.

Nicotinic_Acid_Metabolism cluster_0 NAD+ Salvage Pathway cluster_1 Experimental Workflow: Investigating Interaction NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NAD Synthetase Compound 4-Hydroxy-6-methyl- nicotinic Acid (CAS 67367-33-3) Compound->NA Potential Interaction/ Inhibition Cell_Culture Cell Culture (e.g., Hepatocytes) Treatment Treatment with 4-Hydroxy-6-methyl- nicotinic Acid Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis of NAD+ and Metabolites Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Mapping LC_MS_Analysis->Data_Analysis

Caption: Proposed interaction of this compound with the NAD+ salvage pathway.

The logical workflow to investigate the influence of this compound on this pathway would involve treating relevant cell lines (e.g., hepatocytes) with the compound and subsequently quantifying the levels of NAD⁺ and its precursors using techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Prepare Cell Cultures (e.g., HepG2 cells) start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation cell_lysis Cell Lysis and Metabolite Extraction incubation->cell_lysis lcms LC-MS/MS analysis to quantify Nicotinic Acid, NAMN, NAAD, and NAD+ cell_lysis->lcms data_analysis Data Analysis: Compare metabolite levels between treated and control groups lcms->data_analysis conclusion Conclusion on the effect of the compound on the NAD+ salvage pathway data_analysis->conclusion

Caption: Workflow for studying the effects of the compound on NAD+ metabolism.

Conclusion

This compound (CAS 67367-33-3) is a compound with well-defined physicochemical properties that make it a subject of interest for further research and development. This guide provides a foundational understanding of its characteristics and the experimental approaches required for its study. The potential for this molecule to interact with fundamental metabolic pathways, such as NAD⁺ synthesis, opens up exciting avenues for investigation in areas of metabolic disorders, neurodegenerative diseases, and aging. The provided experimental workflows and diagrams serve as a starting point for researchers aiming to explore the biological significance of this intriguing molecule.

References

The Pharmacological Potential of 4-Hydroxy-6-methylnicotinic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives continue to be a rich source of novel therapeutic agents. Among these, 4-Hydroxy-6-methylnicotinic acid and its derivatives are emerging as a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, antioxidant, and antitumor properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be synthesized from 4-Hydroxy-6-methyl-2-pyrone[1]. A common synthetic modification is the esterification of the carboxylic acid group. For instance, methyl 4-hydroxy-6-methylnicotinate can be synthesized from this compound using methanol in the presence of a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylpropylamine) carbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP)[2].

A representative synthetic scheme for the esterification of this compound is depicted below.

Synthesis_of_Methyl_4_hydroxy_6_methylnicotinate cluster_reactants Reactants 4-Hydroxy-6-methylnicotinic_acid This compound Product Methyl 4-hydroxy-6- methylnicotinate 4-Hydroxy-6-methylnicotinic_acid->Product Esterification Methanol Methanol Methanol->Product Reagents EDCI, DMAP Reagents->Product

Caption: Synthetic pathway for Methyl 4-hydroxy-6-methylnicotinate.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from a method used for a similar substrate[2].

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure:

  • Dissolve this compound in a mixture of DCM and MeOH at room temperature.

  • Add EDCI and a catalytic amount of DMAP to the solution.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH, 20:1 by volume) to obtain the final product.

Biological Activities of this compound Derivatives

Derivatives of this compound and structurally related compounds have demonstrated a range of biological activities. The following sections summarize the key findings in antimicrobial, antioxidant, and antitumor activities.

Antimicrobial Activity

While specific data for this compound derivatives is limited in the provided search results, studies on structurally similar 4-hydroxycoumarin derivatives provide valuable insights into their potential antimicrobial effects. These compounds have shown activity against various bacteria and fungi, with a notable efficacy against Gram-positive bacteria[3][4][5].

Table 1: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

CompoundTest OrganismMethodActivity (Inhibition Zone in mm)Reference
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureusDiffusion34.5[3]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Bacillus subtilisDiffusion24[3]

It is important to note that these compounds did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[3][4][5]. The antifungal activity against Candida albicans was reported to be weaker than the antibacterial activity[3][4].

Below is a generalized workflow for assessing antimicrobial activity.

Antimicrobial_Activity_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_results Data Analysis Prepare_media Prepare Müller-Hinton agar/broth Inoculate_plates Inoculate agar plates or broth Prepare_media->Inoculate_plates Prepare_inoculum Prepare microbial inoculum (e.g., 0.5 McFarland) Prepare_inoculum->Inoculate_plates Prepare_compounds Prepare stock solutions of test compounds Apply_compounds Apply test compounds (discs or wells) Prepare_compounds->Apply_compounds Inoculate_plates->Apply_compounds Incubate Incubate at optimal temperature and time Apply_compounds->Incubate Measure_zones Measure zones of inhibition (diffusion) Incubate->Measure_zones Determine_MIC Determine Minimum Inhibitory Concentration (dilution) Incubate->Determine_MIC Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_culture Culture and maintain cancer cell lines Seed_cells Seed cells into 96-well plates Cell_culture->Seed_cells Prepare_compounds Prepare serial dilutions of test compounds Add_compounds Add test compounds to wells Prepare_compounds->Add_compounds Seed_cells->Add_compounds Incubate Incubate for a specified duration (e.g., 48-72h) Add_compounds->Incubate Viability_assay Perform cell viability assay (e.g., MTT, SRB) Incubate->Viability_assay Measure_absorbance Measure absorbance/fluorescence Viability_assay->Measure_absorbance Calculate_IC50 Calculate IC50/GI50 values Measure_absorbance->Calculate_IC50 Nicotinic_Acid_Signaling_Pathway Nicotinic_acid_derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor Nicotinic_acid_derivative->GPR109A Adipocyte Adipocyte GPR109A->Adipocyte Skin_cell Skin Cell GPR109A->Skin_cell Inhibit_lipolysis Inhibit Lipolysis Adipocyte->Inhibit_lipolysis Release_PGD2 Release of PGD2 Skin_cell->Release_PGD2 Reduce_FFA Reduced Free Fatty Acids Inhibit_lipolysis->Reduce_FFA Vasodilation Vasodilation (Flushing) Release_PGD2->Vasodilation Hypolipidemic_effect Hypolipidemic Effect Reduce_FFA->Hypolipidemic_effect

References

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

IUPAC Name: 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid[1]

Synonyms:

  • 4-Hydroxy-6-methyl-3-pyridinecarboxylic acid

  • 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1]

  • 4-Hydroxy-6-methyl-3-picolinic acid[2]

  • 6-Methyl-4(1H)-pyridone-3-carboxylic acid

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Hydroxy-6-methylnicotinic acid is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₇NO₃[1][2][3]
Molecular Weight 153.14 g/mol [1][3]
CAS Number 67367-33-3, 33821-58-8[1]
Appearance White to yellow powder or crystalline solid[4]
Melting Point 263-265 °C
Boiling Point (Predicted) 481.1 ± 45.0 °C[5]
Density (Predicted) 1.393 g/cm³[5]
pKa (Predicted) 0.26 ± 0.10[5]
Purity (Typical) ≥96.0% (HPLC)[4]

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively described in the readily available literature, its derivatives are of interest. A notable example is the synthesis of its methyl ester, methyl 4-hydroxy-6-methylnicotinate, which utilizes this compound as the starting material.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate[6]

This protocol details the esterification of this compound.

Materials:

  • This compound (98%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 99%)

  • 4-Dimethylaminopyridine (DMAP, 99%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of this compound.

  • Upon completion, concentrate the mixture using a rotary evaporator.

  • Purify the residue by silica gel column chromatography with an elution of DCM/MeOH (20:1 by volume) to yield the product, methyl 4-hydroxy-6-methylnicotinate.

Yield: 29.5 g (88%)

Biological and Pharmacological Activity

Currently, there is a notable lack of in-depth, publicly available data on the specific biological activities, mechanism of action, and signaling pathways associated with this compound. Its primary documented use is as a starting material in the synthesis of other compounds, such as isomeric lanthanide complexes with potential applications in materials science.[6]

Given its structural relation to nicotinic acid (Vitamin B3) and its derivatives, it is plausible that this compound could be investigated for roles in metabolic pathways or as a ligand for nicotinic acid receptors. However, without experimental data, any potential pharmacological role remains speculative.

Logical Workflow for Synthetic Elaboration

While no complex signaling pathways involving this compound have been identified, a logical workflow for its synthetic utilization can be visualized. The following diagram illustrates the transformation of the parent acid to its methyl ester and a subsequent bromination step, representing a common sequence in medicinal chemistry to generate new analogues for screening.

Synthetic_Workflow A This compound B Methyl 4-hydroxy-6-methylnicotinate A->B EDCI, DMAP, DCM/MeOH, Reflux C Methyl 4-bromo-6-methylnicotinate B->C POBr3, DCM

Caption: Synthetic elaboration of this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and basic properties. Its utility as a synthetic precursor is demonstrated in the preparation of its methyl ester. However, a significant gap exists in the understanding of its biological and pharmacological profile. This presents an opportunity for researchers in drug discovery and development to explore the potential of this molecule and its derivatives. Future studies could focus on screening for activity against various biological targets, particularly those associated with nicotinic acid and its analogues, to uncover novel therapeutic applications.

References

Unlocking the Therapeutic Potential of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Scaffold in Drug Discovery and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the versatile scaffold of 4-Hydroxy-6-methylnicotinic acid. This pyridine derivative, also known by its synonym 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, presents a promising starting point for the development of novel therapeutics. This document outlines its potential research applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol . Its structure, characterized by a pyridone ring with hydroxyl, methyl, and carboxylic acid functional groups, provides a rich template for chemical modification and optimization in drug discovery programs.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
IUPAC Name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS Number 67367-33-3

Potential Research Applications

Derivatives of this compound have demonstrated significant potential in two key therapeutic areas: as antimalarial agents and as cytotoxic compounds for cancer therapy.

Antimalarial Activity

Derivatives based on the 4-pyridone core, structurally similar to this compound, have shown potent activity against the malaria parasite, Plasmodium falciparum. These compounds have been identified as inhibitors of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.

CompoundTargetOrganismAssayIC₅₀ (nM)Reference
Diaryl ether substituted 4-pyridonesCytochrome bc1 complexPlasmodium falciparumIn vitro inhibition>500-fold improvement over chloroquine[1]

Note: The reference indicates a significant improvement in IC₅₀ compared to chloroquine, but does not provide a specific value for the derivatives.

Anticancer Activity

Novel dihydropyridine carboxylic acid derivatives have exhibited cytotoxic effects against human cancer cell lines. Notably, these compounds have shown promising activity against the HCT-15 human colon cancer cell line, with a proposed mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[2]

CompoundTargetCell LineAssayIC₅₀ (µM)Reference
Dihydropyridine carboxylic acid derivative 3aPARP-1 (proposed)HCT-15 (human colon cancer)MTT Assay7.94 ± 1.6[2][3]
Dihydropyridine carboxylic acid derivative 3bPARP-1 (proposed)HCT-15 (human colon cancer)MTT Assay9.24 ± 0.9[2][3]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthesis for a key intermediate, methyl 4-hydroxy-6-methylnicotinate, is provided below. This can serve as a starting point for further derivatization.

Synthesis of Methyl 4-hydroxy-6-methylnicotinate

  • Materials: this compound, Dichloromethane (DCM), Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • To a solution of this compound (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (220 mmol) and DMAP (10.00 mmol) at room temperature.

    • Stir the solution under reflux conditions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

    • Concentrate the mixture on a rotary evaporator.

    • Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent to yield the product.[4]

In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is adapted for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6]

  • Materials:

    • P. falciparum culture (synchronized to ring stage)

    • Complete medium (RPMI 1640 with supplements)

    • 96-well microplates pre-dosed with test compounds

    • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100)

    • SYBR Green I dye

    • Fluorescence plate reader

  • Procedure:

    • Prepare a parasite suspension in complete medium at a desired hematocrit and parasitemia.

    • Add the parasite suspension to the pre-dosed 96-well plates.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour.

    • Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

    • Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on the HCT-15 cancer cell line.[7][8][9]

  • Materials:

    • HCT-15 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed HCT-15 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Signaling Pathway Visualizations

Inhibition of the P. falciparum Cytochrome bc1 Complex

Derivatives of this compound can inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in P. falciparum. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c, which in turn halts ATP synthesis and leads to parasite death.[6][10][11]

Caption: Inhibition of the P. falciparum cytochrome bc1 complex by a 4-pyridone derivative.

PARP-1 Inhibition Leading to Apoptosis in Cancer Cells

Dihydropyridine carboxylic acid derivatives are proposed to induce cytotoxicity in cancer cells through the inhibition of PARP-1. PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of SSBs, which, upon replication, are converted to double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and subsequent apoptosis.[12][13][14]

PARP1_Inhibition_Apoptosis cluster_Apoptosis Cell Fate DNA_SSB DNA Single-Strand Breaks (SSBs) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Breaks (DSBs) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair activates Genomic_Instability Genomic_Instability DNA_DSB->Genomic_Instability accumulation in HR-deficient cells HR_Repair->DNA_DSB repairs DHP_Derivative Dihydropyridine Carboxylic Acid Derivative DHP_Derivative->PARP1 Inhibition Apoptosis Apoptosis Genomic_Instability->Apoptosis

References

Unraveling the Biological Role of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Putative Mechanisms and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylnicotinic acid is a pyridine carboxylic acid derivative with a currently uncharacterized mechanism of action in biological systems. Despite its structural similarity to biologically active compounds such as nicotinic acid and its metabolites, a comprehensive understanding of its specific molecular targets and signaling pathways remains elusive. This technical guide synthesizes the available, albeit limited, information on related compounds to propose putative mechanisms of action for this compound. We explore its potential roles in microbial metabolic pathways, as a ligand for nicotinic acid receptors, and as a potential enzyme inhibitor. This document aims to provide a foundational resource for researchers by detailing hypothetical signaling pathways, presenting relevant data from analogous compounds, and outlining comprehensive experimental protocols to facilitate future investigations into the biological significance of this compound.

Introduction

This compound is a small organic molecule whose biological functions are largely unexplored. Publicly available information is primarily confined to its chemical properties and commercial availability. However, the structural motifs present in this compound, namely the pyridine ring and the carboxylic acid group, are features of numerous bioactive molecules, suggesting the potential for significant biological activity. This guide will delve into hypothetical mechanisms of action based on the known biological roles of structurally similar compounds.

Putative Mechanism of Action I: Involvement in Microbial Nicotinic Acid Degradation

Microorganisms have evolved diverse metabolic pathways to utilize pyridine derivatives as carbon and nitrogen sources. A common initial step in the degradation of nicotinic acid and its derivatives is hydroxylation.

Hypothetical Role: this compound may act as a metabolic intermediate, a substrate for further enzymatic modification, or an inhibitor of key enzymes within these degradation pathways. Bacterial strains have been identified that degrade 6-methylnicotinic acid, with initial hydroxylation occurring at the C2 position.[1][2] While hydroxylation at the C4 position of 6-methylnicotinic acid has not been documented, it represents a plausible biochemical transformation.

Proposed Signaling Pathway: Microbial Degradation

The following diagram illustrates a hypothetical pathway for the microbial degradation of 6-methylnicotinic acid, indicating the potential position of this compound.

Microbial_Degradation_Pathway cluster_0 Hypothetical Microbial Degradation of 6-Methylnicotinic Acid 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Hydroxylation_C4 Hydroxylation (C4 Position) 6-Methylnicotinic_Acid->Hydroxylation_C4 4-Hydroxy-6-methylnicotinic_Acid This compound Hydroxylation_C4->4-Hydroxy-6-methylnicotinic_Acid Ring_Cleavage Ring Cleavage 4-Hydroxy-6-methylnicotinic_Acid->Ring_Cleavage Downstream_Metabolites Downstream Metabolites Central_Metabolism Central Metabolism Downstream_Metabolites->Central_Metabolism Ring_Cleavage->Downstream_Metabolites GPR109A_Signaling_Pathway cluster_1 Hypothetical GPR109A Signaling 4-H-6-MNA This compound GPR109A GPR109A Receptor 4-H-6-MNA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates/ Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Enzyme_Inhibitor_Screening_Workflow cluster_2 Enzyme Inhibitor Screening Workflow Compound This compound Primary_Screen Primary High-Throughput Screen (Large enzyme panel) Compound->Primary_Screen Hit_Identification Hit Identification (Active compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

Spectroscopic Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a pyridine derivative of interest in medicinal chemistry and drug development. This document details its predicted and known spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a molecule with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is reliant on a combination of modern spectroscopic techniques. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of data derived from closely related compounds and predicted values, alongside confirmed mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is based on the analysis of the closely related compound, methyl 4-hydroxy-6-methylnicotinate, and predictive models.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~11.5Broad Singlet1H-OH
~7.9Singlet1HH-2 (Pyridine ring)
~6.2Singlet1HH-5 (Pyridine ring)
~2.3Singlet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

Chemical Shift (δ) ppmAssignment
~170-COOH
~165C-4
~155C-6
~145C-2
~115C-3
~110C-5
~20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~3100MediumO-H stretch (Phenolic)
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch
1720-1680StrongC=O stretch (Carboxylic acid)
1620-1580Medium-StrongC=C and C=N stretching (Pyridine ring)
1450-1350MediumC-H bending
1300-1200MediumC-O stretching
~900Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

ParameterValueSource
Molecular Weight153.14 g/mol [Computed by PubChem][1]
Exact Mass153.0426 g/mol [Computed by PubChem][1]
Monoisotopic Mass153.042593085 Da[Computed by PubChem][1]

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 154.0504 would be expected. Key fragmentation pathways would likely involve the loss of H₂O (m/z 136.0398) and CO₂ (m/z 110.0606) from the carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator).

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay: 1.0 s

      • Acquisition time: ~4 s

      • Spectral width: -2 to 16 ppm

  • Data Acquisition (¹³C NMR):

    • Use the same spectrometer.

    • Typical parameters:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation delay: 2.0 s

      • Spectral width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FT-IR spectrometer is clean.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Record the spectrum over the mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions (for separation if needed):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow rate: 0.2-0.4 mL/min.

    • Injection volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

    • Ionization mode: Positive (to observe [M+H]⁺) and/or Negative (to observe [M-H]⁻).

    • Capillary voltage: 3-4 kV.

    • Drying gas flow: 8-12 L/min.

    • Drying gas temperature: 300-350 °C.

    • Nebulizer pressure: 30-50 psi.

    • Scan range: m/z 50-300.

    • For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 154.05) and apply a collision energy to induce fragmentation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry (LC-MS) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structural Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic analysis workflow.

References

Solubility Profile of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and analytical method design. While specific quantitative experimental data on the solubility of this compound in a range of solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a standardized experimental protocol for its determination.

Predicted Solubility of this compound

Based on the molecular structure of this compound, which features both a polar carboxylic acid group and a hydroxyl group, as well as a pyridine ring capable of hydrogen bonding, a qualitative prediction of its solubility in common laboratory solvents can be made. The compound is expected to exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. The following table summarizes these predictions.

SolventSolvent TypePredicted Solubility
WaterPolar ProticHigh
MethanolPolar ProticHigh
EthanolPolar ProticMedium
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonePolar AproticMedium
Dichloromethane (DCM)HalogenatedLow
ChloroformHalogenatedLow
Ethyl AcetateEsterLow
TolueneAromaticInsoluble
HexaneNonpolarInsoluble

Disclaimer: The data presented in this table is predicted based on chemical principles and qualitative observations from synthetic procedures. For precise quantitative values, experimental determination is required.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Cap Vials prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-48 hours) prep_vial->equilibration settle Settle Excess Solid equilibration->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Sample withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate calibration Prepare Calibration Curve calibration->analyze

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate, its direct involvement in specific signaling pathways is not a primary area of research. However, understanding its solubility is a critical logical step in the workflow of its use in synthesizing more complex, biologically active molecules. The following diagram illustrates this logical relationship.

Logical_Relationship cluster_physchem Physicochemical Characterization cluster_synthesis Synthetic Application cluster_development Further Development solubility Solubility Determination solvent_selection Solvent Selection solubility->solvent_selection formulation Formulation Studies solubility->formulation analytics Analytical Method Development solubility->analytics reaction_setup Reaction Setup solvent_selection->reaction_setup workup Product Isolation & Purification reaction_setup->workup

Logical dependence of synthetic and development workflows on solubility data.

4-Hydroxy-6-methylnicotinic Acid: A Technical Guide to Thermal Stability and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document summarizes its melting point and discusses its thermal stability, offering insights into the experimental methodologies used to determine these crucial parameters.

Core Physicochemical Data

The melting point is a critical parameter for the characterization and purity assessment of a solid compound. For this compound, the available data indicates a relatively high melting point, suggesting significant intermolecular forces within its crystalline structure.

ParameterValueSource
Melting Point263-265 °C[1]

Experimental Protocols for Thermal Analysis

The determination of melting point and thermal stability is primarily accomplished through two key thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is widely employed to determine the melting point, enthalpy of fusion, and to study phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. A typical heating rate for melting point determination is 10 °C/min. An inert nitrogen atmosphere is maintained to prevent oxidative degradation.

  • Data Acquisition: The DSC instrument heats the sample and reference pans at a linear rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak can be integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.

  • Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within a furnace. The desired temperature program and atmosphere (e.g., nitrogen or air) are set. A typical TGA experiment involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is often taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal. Studies on the parent compound, nicotinic acid, show a multi-stage decomposition process involving sublimation, melting, and evaporation.[1][2]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_report Final Report start Start weigh Accurately Weigh Sample start->weigh encapsulate Encapsulate for DSC weigh->encapsulate DSC load_tga Load into TGA Pan weigh->load_tga TGA dsc Run DSC Analysis (e.g., 10°C/min under N2) encapsulate->dsc tga Run TGA Analysis (e.g., 20°C/min under N2) load_tga->tga analyze_dsc Analyze DSC Thermogram (Determine Melting Point) dsc->analyze_dsc analyze_tga Analyze TGA Curve (Determine Decomposition Temp.) tga->analyze_tga report Compile Data analyze_dsc->report analyze_tga->report

Caption: Workflow for determining the melting point and thermal stability.

References

Technical Guide: 4-Hydroxy-6-methylnicotinic Acid - Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

4-Hydroxy-6-methylnicotinic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its safety, handling, and toxicological properties is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a consolidated overview of the available safety and handling information for this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3

Source: PubChem CID 10702014[1]

Table 2: GHS Hazard Statements and Pictogram

PictogramSignal WordHazard Statements
!Warning H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.[1]

The GHS classification indicates that this compound can cause significant irritation upon contact with the skin and eyes, and may lead to respiratory irritation if inhaled.

GHS_Hazard_Communication cluster_classification GHS Classification cluster_communication Hazard Communication cluster_response User Response H315 H315: Skin Irritation Pictogram Pictogram: Exclamation Mark H315->Pictogram SignalWord Signal Word: Warning H319 H319: Eye Irritation H319->Pictogram H335 H335: Respiratory Irritation H335->Pictogram Handling Implement Safe Handling Procedures SignalWord->Handling PPE Use Appropriate PPE SignalWord->PPE FirstAid Know First-Aid Measures SignalWord->FirstAid

Caption: GHS Hazard Communication Workflow for this compound.

Toxicity Information

A comprehensive search of publicly available toxicological databases and literature has been conducted.

Quantitative Toxicity Data: There is currently no publicly available quantitative toxicity data , such as LD50 (Lethal Dose, 50%) for oral or dermal routes, or LC50 (Lethal Concentration, 50%) for inhalation, for this compound.

Toxicokinetics and Mechanism of Toxicity: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems is not available. The specific mechanism by which it exerts its irritant effects has not been elucidated in the reviewed literature.

Toxicity of Related Compounds: Studies on nicotinic acid and its derivatives indicate that at high doses, adverse effects can include gastrointestinal issues and potential liver toxicity.[2][3][4] However, it is crucial to note that these findings may not be directly applicable to this compound due to differences in chemical structure.

Safe Handling and Experimental Protocols

Given the irritant nature of this compound, strict adherence to safe handling protocols is mandatory. The following workflow is based on standard laboratory practices for handling hazardous chemicals and the GHS precautionary statements associated with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ConsultSDS Consult Safety Data Sheet (SDS) EngineeringControls Ensure adequate ventilation (Fume hood) ConsultSDS->EngineeringControls PPE Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat EngineeringControls->PPE AvoidContact Avoid contact with skin and eyes PPE->AvoidContact AvoidInhalation Avoid breathing dust PPE->AvoidInhalation Weighing Weigh in a contained environment AvoidContact->Weighing AvoidInhalation->Weighing Transfer Handle with care during transfers Weighing->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Waste Dispose of waste according to regulations Decontaminate->Waste Wash Wash hands thoroughly Waste->Wash Storage Store in a tightly closed container in a dry, well-ventilated place Wash->Storage

Caption: Safe Handling Workflow for this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Handling Procedures
  • Avoid generating dust.

  • Use in a well-ventilated place.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While quantitative toxicity data is currently lacking, the available GHS classification provides a clear basis for implementing appropriate safety measures. Researchers, scientists, and drug development professionals must adhere to the handling and safety protocols outlined in this guide and the compound's specific Safety Data Sheet to ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methylnicotinic Acid from 4-Hydroxy-6-methyl-2-pyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its pyridine core, substituted with hydroxyl and methyl groups, offers multiple sites for further chemical modification, making it an attractive starting material in drug discovery and development. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from the readily available starting material, 4-hydroxy-6-methyl-2-pyrone. The described synthesis involves a ring transformation reaction where the pyrone ring is opened and subsequently recyclized in the presence of an amine, typically ammonia, to form the desired pyridine derivative.

Reaction Principle and Mechanism

The conversion of 4-hydroxy-6-methyl-2-pyrone to this compound is a nucleophilic addition-elimination reaction followed by an intramolecular cyclization and dehydration. The reaction mechanism initiates with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) at the electrophilic C-6 position of the pyrone ring.[1] This leads to the opening of the lactone ring, forming an intermediate acyclic amide. Subsequent intramolecular condensation between the newly formed amide and the ketone group, followed by dehydration, results in the formation of the stable aromatic pyridine ring.

ReactionMechanism Start 4-Hydroxy-6-methyl-2-pyrone Intermediate1 Nucleophilic attack by NH3 at C-6 Start->Intermediate1 + NH3 Intermediate2 Ring Opening to Acyclic Amide Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 Product This compound Intermediate4->Product - H2O

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. While microwave-assisted synthesis with specific primary amines has been shown to be effective for analogous compounds, this protocol describes a conventional heating method using aqueous ammonia.[2]

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Aqueous ammonia (28-30%)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated carbon

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 12.6 g (0.1 mol) of 4-hydroxy-6-methyl-2-pyrone.

  • Addition of Reagent: To the flask, add 100 mL of concentrated aqueous ammonia (28-30%).

  • Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid under constant stirring in an ice bath until the pH reaches approximately 3-4. The product will precipitate out of the solution.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (2 x 50 mL).

  • Purification: Transfer the crude product to a beaker containing 150 mL of ethanol. Add a small amount of activated carbon and heat the mixture to boiling with stirring for 15 minutes. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-hydroxy-6-methyl-2-pyrone and aqueous ammonia B Reflux for 4-6 hours A->B C Cool and neutralize with HCl B->C D Isolate crude product by filtration C->D E Recrystallize from ethanol with activated carbon D->E F Filter and dry the final product E->F

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Hydroxy-6-methyl-2-pyrone12.6 g (0.1 mol)
Aqueous Ammonia (28-30%)100 mL
Product
Product NameThis compound
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Reaction Conditions
TemperatureReflux
Reaction Time4-6 hours
Yield and Purity
Theoretical Yield15.3 g
Expected Practical Yield70-80%
AppearanceWhite to off-white crystalline solid

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated aqueous ammonia and hydrochloric acid are corrosive and have pungent fumes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and follow standard laboratory safety procedures.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 4-hydroxy-6-methyl-2-pyrone. This transformation is a key step in accessing a versatile building block for the development of novel pharmaceutical compounds. The straightforward procedure and readily available starting materials make this synthesis amenable to various research and development settings. Further optimization of reaction conditions, such as temperature, reaction time, and concentration, may lead to improved yields and purity.

References

Step-by-step protocol for 4-Hydroxy-6-methylnicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a detailed two-step protocol for the synthesis of 4-Hydroxy-6-methylnicotinic acid (CAS: 67367-33-3). The synthesis proceeds via a Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by acid-catalyzed hydrolysis to yield the final product.

Safety Precautions

Hazard Assessment: The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation. Reactants and solvents used in this protocol, such as ethyl acetoacetate, cyanoacetamide, piperidine, and concentrated sulfuric acid, have their own specific hazards. Concentrated sulfuric acid is highly corrosive. Piperidine is flammable, toxic, and corrosive.

Personal Protective Equipment (PPE): At all stages of this protocol, researchers must wear appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A flame-resistant lab coat

  • Closed-toe shoes

Work Environment: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible.

Synthetic Workflow

The synthesis is a two-step process starting from common laboratory reagents.

G cluster_0 Step 1: Guareschi-Thorpe Condensation cluster_1 Step 2: Nitrile Hydrolysis A Ethyl Acetoacetate C 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile (Intermediate) A->C Piperidine, Ethanol, Reflux B Cyanoacetamide B->C D This compound (Final Product) C->D Conc. H₂SO₄, Heat

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile (Intermediate)

This procedure is adapted from the synthesis of analogous 3-cyano-2-pyridones.[1] The reaction involves the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

Reagents and Materials:

Reagent M.W. ( g/mol ) Amount Moles Molar Ratio
Ethyl acetoacetate 130.14 13.0 g (11.8 mL) 0.10 1.0
Cyanoacetamide 84.08 8.4 g 0.10 1.0
Piperidine 85.15 1.0 mL ~0.01 0.1
Ethanol (95%) 46.07 50 mL - -

| Hydrochloric acid (conc.) | 36.46 | As needed | - | - |

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • To the flask, add ethanol (50 mL), ethyl acetoacetate (13.0 g), and cyanoacetamide (8.4 g).

  • Stir the mixture to dissolve the solids.

  • Add piperidine (1.0 mL) to the solution. The piperidine acts as a base catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. A precipitate should form.

  • Acidify the cooled mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with two portions of cold water (2x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product, 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile, in a vacuum oven. The product is used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid.[2]

Reagents and Materials:

Reagent M.W. ( g/mol ) Amount Moles Molar Ratio
2,4-Dihydroxy-6-methyl-3-pyridinecarbonitrile 150.14 15.0 g 0.10 1.0
Sulfuric Acid (98%) 98.08 50 mL ~0.92 9.2

| Deionized Water | 18.02 | 50 mL | - | - |

Procedure:

  • Caution: This step involves the addition of concentrated acid to water and generates significant heat. Perform this in a fume hood and add the acid slowly while cooling.

  • In a round-bottom flask, combine deionized water (50 mL) and concentrated sulfuric acid (50 mL) by slowly adding the acid to the water in an ice bath with constant stirring.

  • To the cooled sulfuric acid solution, add the dried 2,4-dihydroxy-6-methyl-3-pyridinecarbonitrile intermediate (15.0 g) in portions.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath to 100-110 °C.

  • Maintain the reaction at this temperature for 2-3 hours. The hydrolysis of the nitrile will result in the evolution of ammonia (as ammonium sulfate).

  • After the reaction period, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture over crushed ice (~200 g) in a large beaker. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual acid.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques. Expected characterization data can be compared with literature values.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (153.14 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid O-H and C=O stretches.

References

Applications of 4-Hydroxy-6-methylnicotinic Acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Hydroxy-6-methylnicotinic acid is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving this compound and its derivatives.

Introduction

This compound, a substituted pyridine carboxylic acid, serves as a strategic starting material for the synthesis of a range of functionalized heterocyclic compounds. The presence of a hydroxyl group, a carboxylic acid, and a methyl group on the pyridine core offers multiple sites for chemical modification. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery and agrochemical research.

This guide details two fundamental transformations of this compound: esterification to its methyl ester and subsequent bromination of the 4-hydroxy group. These reactions are crucial first steps in leveraging this molecule for further synthetic elaborations. Additionally, the potential application of a closely related pyridinone scaffold in the development of phytotoxic agents is discussed.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the functionalization of its pyridine core. The following sections provide detailed protocols for key transformations that furnish versatile intermediates for further synthetic endeavors.

Esterification of this compound

The conversion of the carboxylic acid moiety to an ester is a common and often necessary step to enable subsequent reactions. The methyl ester, methyl 4-hydroxy-6-methylnicotinate, is a key intermediate that can be further modified. A reliable method for this transformation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents.[1]

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [1]

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

    • 4-Dimethylaminopyridine (DMAP)

    • Silica gel for column chromatography

    • Solvents for column chromatography (e.g., DCM/MeOH mixture)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.

    • Stir the solution under reflux conditions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, concentrate the mixture on a rotary evaporator.

    • Purify the residue by silica gel column chromatography to afford the desired product, methyl 4-hydroxy-6-methylnicotinate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
This compound153.1420030.6-
EDCI191.7022042.2-
DMAP122.1710.001.222-
Methyl 4-hydroxy-6-methylnicotinate167.1617629.588
Halogenation of Methyl 4-hydroxy-6-methylnicotinate

The hydroxyl group at the 4-position of the pyridine ring can be readily converted to a halogen, such as bromine. This transformation is significant as it introduces a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Phosphorus oxybromide (POBr₃) is an effective reagent for this bromination.[1]

Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate [1]

  • Materials:

    • Methyl 4-hydroxy-6-methylnicotinate

    • Dichloromethane (DCM)

    • Phosphorus oxybromide (POBr₃)

    • Ethanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for column chromatography (e.g., petroleum ether/ethyl acetate mixture)

  • Procedure:

    • To a solution of methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in DCM at 0 °C, add POBr₃ (1.5 eq) in portions.

    • Stir the solution at 35 °C until the complete disappearance of the starting material, as monitored by TLC.

    • Concentrate the reaction mixture on a rotary evaporator and cool the residue to 0 °C.

    • Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.

    • Wash the mixture with brine.

    • Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield methyl 4-bromo-6-methylnicotinate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
Methyl 4-hydroxy-6-methylnicotinate167.1615025.1-
POBr₃286.6922564.5-
Methyl 4-bromo-6-methylnicotinate230.0612328.482

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthetic sequence from this compound to the versatile brominated intermediate.

G cluster_0 Esterification cluster_1 Bromination A This compound B Methyl 4-hydroxy-6-methylnicotinate A->B EDCI, DMAP DCM, MeOH, Reflux C Methyl 4-bromo-6-methylnicotinate B->C POBr₃, DCM, 35 °C D Cross-Coupling Reactions C->D Pd-catalysis

Caption: Synthetic pathway from this compound.

Potential Applications in Agrochemicals

While direct applications of this compound in agrochemicals are not extensively documented in the reviewed literature, a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, has been utilized as a precursor for the synthesis of novel pyridone derivatives with phytotoxic activity.[2][3] This suggests that the scaffold of this compound could be a valuable starting point for the development of new herbicides. The synthetic intermediates described above, particularly the brominated ester, could be used to introduce various pharmacophores known to be active in agrochemical contexts.

Relationship to the Anti-Fibrotic Drug Pirfenidone

A hypothetical conversion of this compound to the 5-methyl-2(1H)-pyridinone core of pirfenidone would necessitate challenging chemical transformations, including decarboxylation and dehydroxylation at specific positions. While such transformations are known in organic chemistry, their application to this specific substrate has not been reported.

The logical relationship for a hypothetical synthesis of a pirfenidone precursor from this compound is visualized below. It is important to note that this is a conceptual pathway and not a reported experimental protocol.

G cluster_0 Hypothetical Transformations A This compound B 5-Methyl-2(1H)-pyridinone (Pirfenidone Precursor) A->B Decarboxylation & Dehydroxylation C Pirfenidone B->C Phenylation

Caption: Hypothetical pathway to a pirfenidone precursor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The straightforward protocols for its esterification and subsequent bromination provide access to key intermediates that can be utilized in a wide array of synthetic applications, including the construction of complex molecules for pharmaceutical and agrochemical research. While a direct synthetic link to the anti-fibrotic drug pirfenidone is not established, the functionalized pyridine core of this compound holds considerable promise for the discovery of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this promising chemical entity by the scientific community.

References

Application Notes and Protocols for the Utilization of 4-Hydroxy-6-methylnicotinic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Hydroxy-6-methylnicotinic acid as a versatile precursor for the development of novel compounds with potential therapeutic applications. Detailed experimental protocols for key transformations and data on the biological activities of related compounds are presented to facilitate further research and drug discovery efforts.

Introduction

This compound, also known by its IUPAC name 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid, is a heterocyclic building block incorporating a pyridone core.[1] Its chemical structure, featuring a carboxylic acid group, a hydroxyl group (in its tautomeric pyridone form), and a methyl group on the pyridine ring, offers multiple reactive sites for chemical modification. This allows for the synthesis of a diverse range of derivatives, including esters, amides, and more complex fused heterocyclic systems. The inherent biological relevance of the nicotinic acid scaffold suggests that derivatives of this compound may exhibit interesting pharmacological properties, particularly in areas such as inflammation and infectious diseases.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound at its carboxylic acid and hydroxypyridone functionalities allows for a variety of synthetic transformations. The following protocols detail key examples of its use as a precursor.

Esterification: Synthesis of Methyl 4-Hydroxy-6-methylnicotinate

Esterification of the carboxylic acid group is a common first step in the derivatization of this compound. The resulting ester, methyl 4-hydroxy-6-methylnicotinate, is a versatile intermediate for further modifications.

Experimental Protocol:

  • Materials: this compound, Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
This compound153.14e.g., 0.11.0
EDCI191.70e.g., 0.111.1
DMAP122.17e.g., 0.0050.05
Methanol32.04-Solvent
Dichloromethane84.93-Solvent
A representative yield for this reaction is approximately 88%.
Amide Synthesis: General Procedure for the Amidation of Carboxylic Acids

Experimental Protocol (General):

  • Materials: this compound, desired amine, a suitable coupling agent (e.g., HATU, HBTU, or DCC), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), and an appropriate aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture for a short period to activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by chromatography or recrystallization.

Synthesis of Fused Heterocyclic Systems: Pyridopyrimidines

The 4-hydroxypyridone scaffold can be a precursor to more complex heterocyclic systems. For instance, derivatives of 2-amino-nicotinonitrile can be cyclized to form pyridopyrimidines, a class of compounds with known biological activities, including anticancer and antimicrobial effects.[2][3] While a direct synthesis from this compound is not explicitly detailed, a plausible synthetic route could involve the conversion of the 4-hydroxy group to an amino group and the carboxylic acid to a nitrile, followed by cyclization.

Application Notes: Potential Biological Activities

Derivatives of nicotinic acid are known to possess a wide range of biological activities. The following sections highlight potential applications for novel compounds derived from this compound based on the activities of related structures.

Anti-inflammatory Activity

Nicotinic acid and its analogs have demonstrated significant anti-inflammatory effects.[4][5][6][7][8] These effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A.[4][6] Activation of GPR109A can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4] This results in the reduced production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[4][6][8]

Quantitative Data on the Anti-inflammatory Effects of Nicotinic Acid:

The following table summarizes the percentage reduction of pro-inflammatory mediators by nicotinic acid in lipopolysaccharide (LPS)-activated human monocytes.[4][6]

Pro-inflammatory MediatorPercentage Reduction by Nicotinic Acid
TNF-α49.2% ± 4.5%
Interleukin-6 (IL-6)56.2% ± 2.8%
MCP-143.2% ± 3.1%

This data suggests that novel derivatives of this compound could be designed and synthesized to target the GPR109A receptor and modulate inflammatory responses.

Antimicrobial and Anticancer Potential

The pyridopyrimidine scaffold, which can be synthesized from nicotinic acid derivatives, is a key feature in a number of compounds with antimicrobial and anticancer properties.[2][3] For example, certain pyridopyrimidine derivatives have shown inhibitory activity against various bacterial and fungal strains.[2] Furthermore, some have been investigated as EGFR inhibitors for cancer therapy.[3] The synthesis of novel pyridopyrimidines from this compound could therefore lead to the discovery of new therapeutic agents in these areas.

Visualizations

Reaction Workflow: From Precursor to Novel Compounds

The following diagram illustrates a general workflow for the synthesis of diverse compounds starting from this compound.

G A This compound B Esterification (e.g., with Methanol) A->B EDCI, DMAP D Amidation (with various amines) A->D Coupling Agent C Methyl 4-Hydroxy-6-methylnicotinate B->C F Multi-step Synthesis C->F Further Reactions E Novel Amide Derivatives D->E G Complex Heterocycles (e.g., Pyridopyrimidines) F->G

Caption: A generalized synthetic workflow starting from this compound.

Signaling Pathway: Anti-inflammatory Mechanism of Nicotinic Acid Analogs

This diagram depicts the proposed signaling pathway for the anti-inflammatory effects of nicotinic acid analogs, which is relevant for derivatives of this compound designed to target inflammation.

G cluster_cell Monocyte/Macrophage NA Nicotinic Acid Analog (Derivative of 4-Hydroxy-6- methylnicotinic acid) GPR109A GPR109A Receptor NA->GPR109A Binds to GPR109A->Inhibition NFkB_pathway NF-κB Pathway Activation Inhibition->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB_pathway->Cytokines Leads to production of Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway of nicotinic acid analogs via GPR109A.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its accessible reactive sites allow for straightforward derivatization to produce esters, amides, and complex heterocyclic structures. The established anti-inflammatory and potential antimicrobial and anticancer activities of related nicotinic acid derivatives provide a strong rationale for the exploration of new compounds based on this scaffold. The protocols and data presented herein serve as a foundation for researchers to further investigate the therapeutic potential of these novel molecules.

References

Application Notes and Protocols for the Esterification of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-hydroxy-6-methylnicotinic acid, a crucial process for modifying this molecule for various applications in drug development and scientific research. The following sections offer a comparative analysis of common synthetic methods, step-by-step laboratory procedures, and visual diagrams of the experimental workflows.

Comparison of Esterification Methods

The selection of an appropriate esterification method for this compound depends on factors such as the desired scale of the reaction, the sensitivity of the starting materials, and the required purity of the final product. Below is a summary of common methods with their respective reaction conditions and reported yields for similar substrates.

MethodReagents & CatalystReaction ConditionsReported YieldReference
Steglich-type Esterification 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), MethanolDichloromethane/Methanol mixture, Reflux88%[1]
Fischer Esterification Methanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75% (for 6-methylnicotinic acid)[2]
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), AlcoholTetrahydrofuran (THF), 0 °C to Room TemperatureHigh (General Method)[3][4]

Experimental Protocols

Protocol 1: Steglich-type Esterification using EDCI and DMAP

This protocol is based on a documented successful synthesis of methyl 4-hydroxy-6-methylnicotinate.[1] It utilizes a carbodiimide coupling agent and is effective under mild conditions.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of DCM and MeOH (1:1 v/v), add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH = 20:1 by volume) to obtain the desired ester.[1]

Protocol 2: Fischer Esterification using Sulfuric Acid

This protocol is a general method for the acid-catalyzed esterification of carboxylic acids and can be adapted for this compound.[2][5]

Materials:

  • This compound

  • Methanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend this compound (1 equivalent) in methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours, monitor by TLC for completion).[2]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a mild method for converting alcohols to esters with inversion of stereochemistry, though for this achiral substrate, it offers a gentle alternative to acid-catalyzed methods.[3][4][6]

Materials:

  • This compound (acts as the nucleophile)

  • Desired alcohol (e.g., methanol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Experimental Workflow Diagrams

Steglich_Esterification_Workflow start Start dissolve Dissolve this compound, EDCI, and DMAP in DCM/MeOH start->dissolve reflux Reflux Reaction Mixture dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify by Column Chromatography concentrate->purify product Final Ester Product purify->product

Caption: Workflow for Steglich-type Esterification.

Fischer_Esterification_Workflow start Start suspend Suspend this compound in Methanol start->suspend add_catalyst Add H₂SO₄ (catalyst) suspend->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete neutralize Neutralize with NaHCO₃ monitor->neutralize Complete extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Final Ester Product dry_concentrate->product Mitsunobu_Reaction_Workflow start Start dissolve Dissolve Acid, Alcohol, and PPh₃ in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Slowly add DEAD/DIAD cool->add_dead react Stir at Room Temperature add_dead->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify by Column Chromatography concentrate->purify product Final Ester Product purify->product Esterification_Comparison start This compound steglich Steglich-type (EDCI, DMAP) start->steglich fischer Fischer (Acid Catalyst, Alcohol) start->fischer mitsunobu Mitsunobu (PPh₃, DEAD) start->mitsunobu product Ester Product steglich->product fischer->product mitsunobu->product

References

Application Notes and Protocols: The Role of 4-Hydroxy-6-methylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a pivotal starting material in the synthesis of a variety of pharmaceutical intermediates. Its inherent chemical functionalities—a carboxylic acid, a hydroxyl group, and a pyridine ring—offer a versatile platform for constructing more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical building blocks, notably methyl 4-bromo-6-methylnicotinate, a versatile intermediate for further derivatization.

Key Applications

The primary application of this compound in this context is its conversion to its methyl ester, methyl 4-hydroxy-6-methylnicotinate. This intermediate is then further functionalized, for example, through bromination of the hydroxyl group, to yield methyl 4-bromo-6-methylnicotinate. This bromo-derivative serves as a crucial precursor for introducing a wide range of substituents at the 4-position of the pyridine ring through various cross-coupling reactions. These subsequent reactions are instrumental in the synthesis of diverse molecular scaffolds for drug discovery programs.

Experimental Protocols

The following protocols detail the synthesis of key intermediates starting from this compound.

This protocol describes the esterification of this compound to its corresponding methyl ester.[1]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Solvents for column chromatography (DCM/MeOH mixture)

Procedure:

  • To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[1]

  • Stir the solution under reflux conditions.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting material.[1]

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.[1]

  • Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent to yield methyl 4-hydroxy-6-methylnicotinate.[1]

This protocol details the bromination of the hydroxyl group of methyl 4-hydroxy-6-methylnicotinate.[1]

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Dichloromethane (DCM)

  • Phosphorus tribromide (POBr₃)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (Petroleum Ether/Ethyl Acetate mixture)

Procedure:

  • To a DCM (150 mL) solution of methyl 4-hydroxy-6-methylnicotinate (25.1 g, 150 mmol), add POBr₃ (64.5 g, 225 mmol) in five portions at 0 °C.[1]

  • Stir the solution at 35 °C until the complete disappearance of the starting material is observed by TLC.[1]

  • Concentrate the reaction mixture on a rotary evaporator and then cool to 0 °C.[1]

  • Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.[1]

  • Wash the mixture with brine (3 x 80 mL).[1]

  • Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (4:1 by volume) eluent to yield methyl 4-bromo-6-methylnicotinate as a yellow solid.[1]

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate [1]

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
This compound153.1430.6200
EDCI191.7042.2220
DMAP122.171.22210.00
Product
Methyl 4-hydroxy-6-methylnicotinate167.1629.5176 (88% Yield)

Table 2: Synthesis of Methyl 4-bromo-6-methylnicotinate [1]

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
Methyl 4-hydroxy-6-methylnicotinate167.1625.1150
POBr₃286.6964.5225
Product
Methyl 4-bromo-6-methylnicotinate230.0628.4123 (82% Yield)

Mandatory Visualization

The following diagrams illustrate the key synthetic pathway described in the protocols.

Synthesis_Workflow A This compound B Methyl 4-hydroxy-6-methylnicotinate A->B Esterification (EDCI, DMAP, MeOH/DCM) C Methyl 4-bromo-6-methylnicotinate B->C Bromination (POBr₃, DCM) D Pharmaceutical Intermediates C->D Further Derivatization (e.g., Cross-Coupling)

Caption: Synthetic pathway from this compound.

Logical_Relationship Start Starting Material: This compound Intermediate1 Key Intermediate 1: Methyl 4-hydroxy-6-methylnicotinate Start->Intermediate1 Esterification Intermediate2 Key Intermediate 2: Methyl 4-bromo-6-methylnicotinate Intermediate1->Intermediate2 Functional Group Transformation (Bromination) Application Application: Synthesis of diverse pharmaceutical intermediates Intermediate2->Application Versatile Precursor for Further Synthesis

References

Application Notes and Protocols for the Preparation of Methyl 4-Hydroxy-6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-hydroxy-6-methylnicotinate, a valuable intermediate in drug development and medicinal chemistry. The primary method detailed is the esterification of 4-hydroxy-6-methylnicotinic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl 4-hydroxy-6-methylnicotinate is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the pyridine core, hydroxyl group, and methyl ester, provide multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. Pyridin-2(1H)-one derivatives, to which this compound is related, are known to possess a wide range of biological activities, including analgesic, antifungal, antimalarial, and anti-inflammatory properties.[1]

Overview of Synthetic Strategies

The preparation of methyl 4-hydroxy-6-methylnicotinate can be achieved through several synthetic routes. A common and efficient method involves the direct esterification of this compound. An alternative multi-step approach begins with the commercially available dehydroacetic acid, which is first converted to 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate. This document will focus on the direct esterification method due to its high reported yield and straightforward procedure.

Experimental Protocols

This protocol describes the synthesis of methyl 4-hydroxy-6-methylnicotinate from this compound using a carbodiimide coupling agent.[2]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/MeOH mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.222 g, 10.00 mmol) at room temperature.[2]

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting material (this compound).[2]

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvents.[2]

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH = 20:1 by volume) to obtain the final product.[2]

Expected Yield: 88%[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of methyl 4-hydroxy-6-methylnicotinate via the esterification protocol.

ParameterValueReference
Starting MaterialThis compound[2]
ReagentsEDCI, DMAP, DCM, MeOH[2]
Reaction ConditionReflux[2]
Reported Yield88%[2]
Purification MethodSilica Gel Column Chromatography[2]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of methyl 4-hydroxy-6-methylnicotinate from this compound.

Synthesis_Pathway cluster_reagents Reagents & Conditions cluster_product Product 4-Hydroxy-6-methylnicotinic_acid This compound Methyl_4_hydroxy_6_methylnicotinate Methyl 4-hydroxy-6- methylnicotinate 4-Hydroxy-6-methylnicotinic_acid->Methyl_4_hydroxy_6_methylnicotinate Esterification Methanol Methanol Methanol->Methyl_4_hydroxy_6_methylnicotinate EDCI EDCI DMAP DMAP DCM_MeOH DCM/MeOH Reflux Reflux

Caption: Synthesis of Methyl 4-hydroxy-6-methylnicotinate.

The workflow for the synthesis and purification process is outlined below.

Experimental_Workflow Start Start Mix_Reactants Mix this compound, DCM, and MeOH Start->Mix_Reactants Add_Reagents Add EDCI and DMAP Mix_Reactants->Add_Reagents Reflux Heat to reflux Add_Reagents->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux No Reaction_Complete Reaction Complete Monitor_TLC->Reaction_Complete Yes Concentrate Concentrate in vacuo Reaction_Complete->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Product Obtain pure product Purify->Product End End Product->End

Caption: Experimental Workflow for Synthesis and Purification.

Applications in Drug Development

Methyl 4-hydroxy-6-methylnicotinate and its derivatives are of significant interest in pharmaceutical research. The pyridine moiety is a common feature in many approved drugs. This class of compounds has been investigated for a variety of therapeutic applications, leveraging their diverse biological activities.[1] The functional groups present on the molecule allow for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Conclusion

The protocol described herein provides an efficient and high-yielding method for the preparation of methyl 4-hydroxy-6-methylnicotinate. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The detailed experimental procedure and supporting data are intended to facilitate its use by researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Use of 4-Hydroxy-6-methylnicotinic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 4-hydroxy-6-methylnicotinic acid as a scaffold for the development of novel agrochemicals. While not an active agrochemical itself, its structural similarity to nicotinic acid, a key component in a range of commercial herbicides, fungicides, and insecticides, makes it a valuable starting material for the synthesis of new active ingredients. This document outlines synthetic strategies, potential applications based on structure-activity relationships, and detailed protocols for efficacy testing.

Rationale for Use in Agrochemical Development

Nicotinic acid and its derivatives are well-established pharmacophores in the agrochemical industry. The pyridine ring is a crucial structural motif found in numerous pesticides. By modifying the nicotinic acid backbone with specific functional groups, it is possible to develop compounds with selective activity against a wide range of pests. This compound offers a unique starting point with its substituted pyridine ring, which can influence the molecule's physicochemical properties and its interaction with biological targets.

Potential Advantages of this compound Derivatives:

  • Novelty: Derivatives of this specific substituted nicotinic acid are not widely reported in agrochemical literature, offering opportunities for novel intellectual property.

  • Modified Selectivity and Potency: The presence of the hydroxyl and methyl groups can alter the binding affinity and selectivity of the resulting agrochemical to its target site, potentially leading to improved efficacy or a better safety profile.

  • Altered Physicochemical Properties: The substituents can affect solubility, lipophilicity, and metabolic stability, which are critical parameters for uptake, translocation, and persistence in the target organism and the environment.

Synthetic Pathways for Agrochemical Candidates

This compound can be chemically modified to produce a variety of agrochemically relevant compound classes. A key synthetic step is the activation of the carboxylic acid group, which allows for the formation of amides, esters, and other derivatives.

A plausible synthetic route to generate a library of potential agrochemicals involves the conversion of this compound to its corresponding acyl chloride, followed by reaction with various amines or alcohols. For instance, the synthesis of N-substituted nicotinamides, a class known for its fungicidal and herbicidal activity, can be readily achieved.

Synthesis_Pathway A This compound B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B C 4-Hydroxy-6-methylnicotinoyl chloride B->C D Amine (R-NH2) C->D E N-substituted-4-hydroxy-6-methylnicotinamide (Potential Agrochemical) D->E

Caption: Proposed synthetic pathway for N-substituted-4-hydroxy-6-methylnicotinamides.

Potential Agrochemical Applications and Structure-Activity Relationships (SAR)

Based on the known activities of nicotinic acid derivatives, compounds derived from this compound can be screened for herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity

Target: Photosystem II (PSII)

Many nicotinamide-based herbicides act by inhibiting photosynthesis at the D1 protein of the PSII complex in chloroplasts. This blocks electron transport, leading to the production of reactive oxygen species and subsequent cell death.

Structure-Activity Relationship Insights:

  • The N-substituent on the amide is critical for activity. Bulky, lipophilic groups often enhance binding to the D1 protein.

  • The substituents on the pyridine ring can influence the electronic properties and steric fit within the binding pocket. The 4-hydroxy group may form additional hydrogen bonds, potentially increasing binding affinity. The 6-methyl group could provide a beneficial steric interaction or, conversely, hinder binding depending on the specific conformation of the binding site in different plant species.

Table 1: Hypothetical Herbicidal Activity Data for 4-Hydroxy-6-methylnicotinamide Derivatives

Compound IDN-Substituent (R)Pre-emergence EC50 (µM)Post-emergence EC50 (µM)
HMD-01Phenyl150250
HMD-024-Chlorophenyl75120
HMD-033,4-Dichlorophenyl3065
HMD-04Cyclohexyl200350
HMD-05Benzyl120180
Fungicidal Activity

Target: Succinate Dehydrogenase (SDH)

Pyridine carboxamides are a well-known class of fungicides that inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. This disrupts the fungal cell's energy supply.

Structure-Activity Relationship Insights:

  • The amide linkage is crucial for interacting with the SDH enzyme complex.

  • The hydrophobicity and electronic nature of the N-substituent significantly impact potency.

  • The pyridine ring itself is a key part of the toxophore. The 4-hydroxy group could potentially form a hydrogen bond with amino acid residues in the enzyme's active site, while the 6-methyl group might enhance binding through hydrophobic interactions.

Table 2: Hypothetical Fungicidal Activity Data for 4-Hydroxy-6-methylnicotinamide Derivatives

Compound IDN-Substituent (R)Botrytis cinerea MIC (µg/mL)Puccinia triticina MIC (µg/mL)
FMD-012-Biphenyl1025
FMD-022-(4-Chlorophenyl)phenyl512
FMD-032-(Trifluoromethyl)phenyl818
FMD-04Thiophen-2-yl1530
FMD-051-Naphthyl1222
Insecticidal Activity

Target: Nicotinic Acetylcholine Receptors (nAChRs)

Neonicotinoids, which are structurally related to nicotinic acid, are potent insecticides that act as agonists of the insect nicotinic acetylcholine receptors in the central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death.

Structure-Activity Relationship Insights:

  • The pyridine ring is essential for binding to the nAChR.

  • The electronic properties of the pyridine ring substituents can influence binding affinity. The electron-donating character of the hydroxyl and methyl groups might modulate the interaction with the receptor.

  • The overall shape and size of the molecule are critical for fitting into the receptor's binding site.

Table 3: Hypothetical Insecticidal Activity Data for this compound Derivatives

Compound IDDerivative TypeMyzus persicae (Aphid) LC50 (ppm)Plutella xylostella (Diamondback moth) LC50 (ppm)
IMD-01N-((6-chloro-3-pyridinyl)methyl) derivative0.51.2
IMD-02N-(tetrahydrofuran-3-ylmethyl) derivative1.83.5
IMD-03N-(thiazol-5-ylmethyl) derivative0.82.1

Experimental Protocols

Protocol for Herbicidal Activity Testing

This protocol outlines the steps for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.

Materials:

  • Test compounds (e.g., HMD-01 to HMD-05)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., Zea mays, Glycine max)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Spraying equipment calibrated for uniform application

  • Solvent for dissolving test compounds (e.g., acetone, DMSO)

  • Surfactant

Procedure:

Pre-emergence Assay:

  • Fill pots with soil and sow the seeds of the test plant species at the appropriate depth.

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 µg/g of soil). Include a solvent-only control.

  • Evenly apply the test solutions to the soil surface.

  • Place the pots in a growth chamber under optimal conditions (e.g., 25°C, 16-hour photoperiod).

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by visually rating the plant injury (0 = no effect, 100 = complete kill) and by measuring the fresh weight of the shoots.

  • Calculate the EC50 value (the concentration that causes 50% inhibition of growth).

Post-emergence Assay:

  • Sow seeds and grow the plants until they reach the 2-3 true leaf stage.

  • Prepare test solutions as described for the pre-emergence assay.

  • Spray the plants uniformly with the test solutions.

  • Return the plants to the growth chamber.

  • Assess the herbicidal effect after 7, 14, and 21 days as described above.

  • Calculate the EC50 value.

Herbicidal_Testing_Workflow cluster_pre Pre-emergence cluster_post Post-emergence A1 Sow Seeds A2 Apply Test Compound to Soil A1->A2 A3 Incubate (14-21 days) A2->A3 A4 Assess Plant Injury & Weight A3->A4 B1 Grow Plants to 2-3 Leaf Stage B2 Spray Plants with Test Compound B1->B2 B3 Incubate (7-21 days) B2->B3 B4 Assess Plant Injury & Weight B3->B4

Caption: Workflow for pre- and post-emergence herbicidal activity testing.

Protocol for In Vitro Fungicidal Activity Testing

This protocol describes the mycelial growth inhibition assay to determine the fungicidal activity of the synthesized compounds.

Materials:

  • Test compounds (e.g., FMD-01 to FMD-05)

  • Fungal cultures (e.g., Botrytis cinerea, Puccinia triticina)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes

  • Solvent for dissolving test compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten (around 50°C), add the test compounds to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a solvent control plate.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C).

  • After a set period (e.g., 3-7 days), when the mycelium in the control plate has grown significantly, measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth.

Fungicidal_Testing_Workflow A Prepare PDA with Test Compound B Inoculate with Fungal Mycelial Plug A->B C Incubate (3-7 days) B->C D Measure Colony Diameter C->D E Calculate Growth Inhibition & MIC D->E

Caption: Workflow for in vitro fungicidal activity testing.

Protocol for Insecticidal Activity Testing

This protocol details a systemic uptake (aphid feeding) bioassay to evaluate the insecticidal properties of the synthesized compounds.

Materials:

  • Test compounds (e.g., IMD-01 to IMD-03)

  • Aphids (Myzus persicae)

  • Host plants (e.g., cabbage seedlings)

  • Systemic application containers (e.g., small vials)

  • Cages to contain the aphids on the leaves

  • Solvent for dissolving test compounds

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare a series of dilutions in water to achieve the desired concentrations (e.g., 0.1, 1, 10, 100 ppm). Include a solvent-only control.

  • Place the roots of the host plant seedlings into the test solutions for systemic uptake for 24 hours.

  • After the uptake period, place a small cage onto a leaf of each treated plant.

  • Introduce a known number of aphids (e.g., 10-20) into each cage.

  • Maintain the plants in a controlled environment.

  • Record aphid mortality at 24, 48, and 72 hours after infestation.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

  • Determine the LC50 value (the concentration that kills 50% of the population).

Insecticidal_Testing_Workflow A Prepare Test Solutions B Systemic Uptake by Host Plant A->B C Infest Leaf with Aphids B->C D Incubate (24-72 hours) C->D E Assess Aphid Mortality D->E F Calculate LC50 E->F

Caption: Workflow for systemic insecticidal activity testing against aphids.

Signaling Pathways and Mechanisms of Action

Herbicidal Mode of Action: Photosystem II Inhibition

PSII_Inhibition cluster_psii Photosystem II in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB on D1 Protein QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ Electron Flow ROS Reactive Oxygen Species (ROS) Production QB->ROS Disrupted Electron Flow Herbicide 4-Hydroxy-6-methylnicotinamide Derivative Herbicide->QB Binds to D1 Protein Block Blocks Electron Transfer Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Inhibition of Photosystem II by a hypothetical 4-hydroxy-6-methylnicotinamide herbicide.

Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH TCA Cycle Fumarate Fumarate SDH->Fumarate TCA Cycle UQH2 Ubihydroquinone (UQH2) SDH->UQH2 Electron Transfer ATP ATP Production Disrupted SDH->ATP UQ Ubiquinone (UQ) UQ->SDH CIII Complex III UQH2->CIII Fungicide 4-Hydroxy-6-methylnicotinamide Derivative Fungicide->SDH Binds to SDH Block Inhibits Electron Transfer Death Fungal Cell Death ATP->Death

Caption: Inhibition of succinate dehydrogenase by a hypothetical 4-hydroxy-6-methylnicotinamide fungicide.

Insecticidal Mode of Action: Nicotinic Acetylcholine Receptor Agonism

nAChR_Agonism cluster_synapse Insect Cholinergic Synapse PreSyn Presynaptic Neuron ACh Acetylcholine (ACh) PreSyn->ACh Releases PostSyn Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Opens Sustained Sustained Receptor Activation & Ion Channel Opening nAChR->Sustained ACh->nAChR Binds NaCa Na+/Ca2+ Influx IonChannel->NaCa Depol Depolarization NaCa->Depol Signal Nerve Signal Propagation Depol->Signal Insecticide This compound Derivative (Agonist) Insecticide->nAChR Binds Irreversibly Overstim Nerve Overstimulation Sustained->Overstim Paralysis Paralysis & Death Overstim->Paralysis

Caption: Agonism of insect nicotinic acetylcholine receptors by a hypothetical insecticide.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its structural features provide a basis for the synthesis of new derivatives with potential herbicidal, fungicidal, and insecticidal activities. The protocols and structure-activity relationship insights provided in these notes are intended to guide researchers in the rational design and evaluation of these new compounds. Further research into the synthesis and biological testing of derivatives of this compound is warranted to fully explore their potential in sustainable agriculture.

High-Yield Synthesis Strategies for Nicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of various nicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthetic strategies outlined below focus on modifications of the carboxylic acid group and the pyridine ring to generate esters, amides, acylhydrazones, and 1,3,4-oxadiazoles, all of which are classes of compounds with significant therapeutic potential.[2][3]

I. Overview of Synthetic Strategies

High-yield synthesis of nicotinic acid derivatives can be achieved through several reliable methods. This guide focuses on three primary, high-yield strategies:

  • Esterification of the Carboxylic Acid Group: A straightforward and high-yielding method to produce nicotinic acid esters, which are valuable intermediates and can possess biological activity themselves.

  • Amidation via 3-Cyanopyridine: A highly efficient route to nicotinamide, a key derivative, through the hydrolysis of 3-cyanopyridine.

  • Synthesis of Acylhydrazones and 1,3,4-Oxadiazoles: A two-step process starting from nicotinic acid hydrazide to generate diverse derivatives with significant antimicrobial and other biological activities.[2][3]

The following sections provide detailed experimental protocols for each of these strategies, along with quantitative data to facilitate comparison and selection of the most suitable method for a given research objective.

II. Data Presentation: Comparison of Synthesis Strategies

The following tables summarize the quantitative data for the high-yield synthesis strategies described in this document.

Table 1: High-Yield Synthesis of Nicotinic Acid Esters

ProductStarting MaterialCatalyst/ReagentsSolventReaction TimeTemperatureYield (%)Reference
Ethyl nicotinateNicotinic acidHND230 solid acid catalystToluene, Absolute ethanol> 4 hours55°C then refluxHigh (not specified)[4]
Methyl nicotinateNicotinic acidConcentrated H₂SO₄Methanol13 hoursReflux23.39% (purified)[5]
Methyl 4-hydroxy-6-methylnicotinate4-hydroxy-6-methylnicotinic acidEDCI, DMAPDCM, MethanolNot specifiedReflux88%[6]

Table 2: High-Yield Synthesis of Nicotinamide from 3-Cyanopyridine

Catalyst/ReagentsSolvent System (w/w)Reaction TimeTemperatureYield (%)Reference
NaOH, MnO₂Ethanol:Water (19:1)8 hours95°C> 95%
MnO₂Ethanol (95%)6 hours90°C99.49%
MnO₂Methanol7 hours95°C99.66%[7]

Table 3: High-Yield Synthesis of Nicotinic Acid Acylhydrazones and 1,3,4-Oxadiazoles

Product TypeStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
AcylhydrazonesNicotinic acid hydrazide, Aldehydes-Ethanol (96%)3 hoursReflux63-96%[2]
1,3,4-OxadiazolesHydrazonesLead oxideGlacial acetic acid1 hour25°CNot specified[8]
1,3,4-OxadiazolesHydrazonesAcetic anhydride-Not specifiedRefluxLower than acylhydrazones[2]

III. Experimental Protocols

Protocol 1: High-Yield Fischer Esterification of Nicotinic Acid

This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst.[4]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • HND230 solid acid catalyst

  • 500 mL four-necked flask

  • Dean-Stark trap

Procedure:

  • To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[4]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[4]

  • Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Once no more water is collected, the reaction is considered complete.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Protocol 2: High-Yield Synthesis of Nicotinamide from 3-Cyanopyridine

This protocol details an efficient method for preparing high-purity nicotinamide.[9]

Materials:

  • 3-cyanopyridine

  • Manganese dioxide (MnO₂)

  • 95% Ethanol

  • Water

  • 1000 mL four-necked flask

Procedure:

  • In a 1000 mL four-necked flask, add 20 g of manganese dioxide (0.23 mol), 100 g of solid 3-cyanopyridine (0.96 mol), and 400 g of 95% ethanol (containing 380 g ethanol and 20 g water).[9]

  • Stir the mixture and raise the temperature to 90°C.

  • Maintain the temperature at approximately 90°C for 6 hours. The reaction progress can be monitored by HPLC.

  • After the reaction is complete, rotary evaporate the reaction product to dryness.

  • Dry the resulting solid under vacuum at 60°C for 10 hours to obtain nicotinamide. This method has been reported to yield 116.7 g of nicotinamide (99.49% molar yield).[9]

Protocol 3: Synthesis of Nicotinic Acid Acylhydrazones and 1,3,4-Oxadiazoles

This two-step protocol describes the synthesis of acylhydrazones from nicotinic acid hydrazide, followed by their cyclization to 1,3,4-oxadiazoles.[2][8]

Step 1: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aldehyde

  • Ethanol (96%)

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.[2]

  • Add the appropriate aldehyde (0.011 mole) to the solution.

  • Heat the mixture under reflux for 3 hours.

  • Allow the solution to cool and then place it in a refrigerator for 24 hours.

  • Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone. Yields for this reaction are reported to be in the range of 63–96%.[2]

Step 2: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles

Materials:

  • Synthesized acylhydrazone

  • Lead dioxide (PbO₂)

  • Glacial acetic acid

Procedure:

  • Add one of the synthesized hydrazones (0.01 mole) to 40 mL of glacial acetic acid with stirring.[8]

  • Add lead dioxide (2.4 g, 0.01 mole) to the homogenous solution.

  • Stir the mixture at 25°C for 1 hour.

  • Add 100 mL of ice-water to the mixture and let it stand for 24 hours in a refrigerator.

  • Filter the precipitate and recrystallize it from ethanol to obtain the 1,3,4-oxadiazole derivative.

IV. Visualizations: Workflows and Signaling Pathways

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Workflow cluster_ester Protocol 1: Esterification cluster_amide Protocol 2: Amidation cluster_oxadiazole Protocol 3: Acylhydrazone & Oxadiazole NA Nicotinic Acid Reagents_Ester Ethanol, Toluene, HND230 Catalyst Reaction_Ester Heat to 55°C (4h) then Reflux NA->Reaction_Ester Reagents_Ester->Reaction_Ester Mix Workup_Ester Filter Catalyst Distill Toluene Reaction_Ester->Workup_Ester EN Ethyl Nicotinate Workup_Ester->EN CP 3-Cyanopyridine Reagents_Amide MnO₂, Ethanol, Water Reaction_Amide Heat to 90°C (6h) CP->Reaction_Amide Reagents_Amide->Reaction_Amide Mix Workup_Amide Rotary Evaporation Vacuum Dry Reaction_Amide->Workup_Amide NAM Nicotinamide Workup_Amide->NAM NAH Nicotinic Acid Hydrazide Aldehyde Aldehyde Reaction_Hydrazone Reflux in Ethanol (3h) NAH->Reaction_Hydrazone Aldehyde->Reaction_Hydrazone Hydrazone Acylhydrazone Reaction_Hydrazone->Hydrazone Reagents_Oxadiazole PbO₂, Acetic Acid Reaction_Oxadiazole Stir at 25°C (1h) Hydrazone->Reaction_Oxadiazole Reagents_Oxadiazole->Reaction_Oxadiazole Oxadiazole 1,3,4-Oxadiazole Reaction_Oxadiazole->Oxadiazole nAChR_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway ACh Acetylcholine / Nicotinic Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR PI3K PI3K nAChR->PI3K Ca²⁺ influx Ras Ras nAChR->Ras JAK2 JAK2 nAChR->JAK2 Akt Akt (PKB) PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., c-Myc, E2F1) ERK->Transcription STAT3 STAT3 JAK2->STAT3 AntiApoptosis Anti-apoptosis (e.g., Bcl-2) STAT3->AntiApoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 4-Hydroxy-6-methylnicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common route for the synthesis of this compound involves starting from 4-hydroxy-6-methyl-2-pyrone.[1] This precursor undergoes a multi-step reaction to yield the desired product.

Q2: What are the typical challenges faced during the synthesis of this compound?

A2: Researchers may encounter several challenges, including low reaction yields, formation of side products, and difficulties in purifying the final compound. Specific issues can arise from incomplete reactions, improper reaction conditions, and the quality of starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine if the reaction has gone to completion.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product is often achieved through recrystallization. For derivatives like methyl 4-hydroxy-6-methylnicotinate, silica gel column chromatography is a standard purification technique.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC to ensure it has gone to completion before workup. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a stable heating source.
Poor Quality of Reagents Use high-purity starting materials and reagents. Impurities in the starting materials can lead to side reactions and reduce the yield of the desired product.
Inefficient Purification Optimize the purification process. If using recrystallization, select an appropriate solvent system and ensure slow cooling to maximize crystal formation. For column chromatography, choose a suitable eluent system to achieve good separation.
Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions

Possible Cause Recommended Solution
Side Reactions Carefully control the reaction conditions, especially temperature and the rate of reagent addition. Side reactions can be minimized by maintaining a homogeneous reaction mixture through efficient stirring.
Over-oxidation or Other Undesired Reactions If the synthesis involves oxidation, precise control over the amount of oxidizing agent and reaction time is crucial to prevent the formation of over-oxidized byproducts.
Contamination from Glassware or Solvents Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity, dry solvents to prevent unwanted side reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate (as a related example)

This protocol describes the synthesis of a derivative, which involves similar techniques that can be adapted.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve this compound (200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL).[2]

  • Add EDCI (220 mmol) and DMAP (10.00 mmol) to the solution at room temperature.[2]

  • Stir the solution under reflux conditions.[2]

  • Monitor the reaction progress by TLC until the starting material is completely consumed.[2]

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.[2]

  • Purify the residue by silica gel column chromatography using a DCM/MeOH (20:1 by volume) eluent system to obtain methyl 4-hydroxy-6-methylnicotinate.[2]

Visualizing the Workflow

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? (e.g., Low Yield, Impurities) start->problem analyze Analyze Potential Causes problem->analyze Yes success Successful Synthesis problem->success No solution Implement Corrective Actions analyze->solution monitor Monitor Progress (TLC, etc.) solution->monitor monitor->problem Issue Persists monitor->success Issue Resolved end End success->end

Caption: A logical workflow for troubleshooting synthesis problems.

General Synthesis and Purification Workflow

This diagram outlines the general steps from starting materials to the purified product.

SynthesisWorkflow start_materials Starting Materials (e.g., 4-Hydroxy-6-methyl-2-pyrone) reaction Chemical Reaction (e.g., with aq. NH3, H2SO4) start_materials->reaction workup Reaction Workup (e.g., Neutralization, Extraction) reaction->workup crude_product Crude Product workup->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

References

How to optimize reaction conditions for synthesizing 4-Hydroxy-6-methylnicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Hydroxy-6-methylnicotinate and its esters.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain 4-Hydroxy-6-methylnicotinate and its esters?

A1: The primary methods for synthesizing 4-Hydroxy-6-methylnicotinate and its common ester derivatives, such as the methyl or ethyl ester, include:

  • Esterification of 4-Hydroxy-6-methylnicotinic acid: This involves the direct reaction of the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.[1]

  • Carbodiimide-mediated esterification: This method uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2] This approach can be efficient, with reported yields as high as 88% for similar substrates.[2][3][4]

  • Multi-component synthesis: For derivatives like ethyl 2,4-dihydroxy-6-methylnicotinate, a common route is the reaction of ethyl 3-aminocrotonate with diethyl malonate using a base like sodium ethoxide.[1][5]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[2][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, enabling accurate determination of purity and the presence of byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for confirming the mass of the desired product and identifying impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality/Stoichiometry incomplete->check_reagents optimize_catalyst Optimize Catalyst Loading incomplete->optimize_catalyst workup_loss Product Loss During Workup? complete->workup_loss purification_loss Product Loss During Purification? workup_loss->purification_loss No optimize_extraction Optimize Extraction pH & Solvent workup_loss->optimize_extraction Yes optimize_purification Optimize Purification Method (e.g., Recrystallization, Chromatography) purification_loss->optimize_purification Yes

Caption: Troubleshooting logic for low yield in synthesis.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Suboptimal Reaction Time and Temperature: Monitor the reaction at regular intervals using TLC or HPLC to determine the optimal reaction time.[6] For esterification reactions, ensure the temperature is appropriate, often at the reflux temperature of the alcohol used.[6]

    • Insufficient Catalyst: In acid-catalyzed esterifications, ensure an adequate amount of catalyst (e.g., sulfuric acid) is used to facilitate the reaction.[6]

    • Reagent Quality: Ensure all reagents, especially starting materials and solvents, are pure and dry, as impurities can interfere with the reaction.

  • Product Loss During Workup:

    • Improper pH Adjustment: During neutralization and extraction, carefully adjust the pH to maximize the recovery of the product in the organic phase.[6]

    • Inefficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

  • Degradation of Product:

    • Thermal Decomposition: The product may be susceptible to decomposition at high temperatures. If distillation is used for purification, consider using vacuum distillation to lower the boiling point and minimize thermal stress.[6]

Issue 2: Formation of Impurities/Byproducts

Q: My final product is contaminated with significant impurities. How can I minimize byproduct formation and purify my compound?

A: Impurity formation can be due to side reactions or over-oxidation, depending on the synthetic route.

Possible Causes and Solutions:

  • Side Reactions:

    • Purity of Starting Materials: The presence of impurities in the starting materials can lead to unwanted side reactions.[6] Ensure the purity of your starting materials before beginning the synthesis.

    • Incorrect Stoichiometry: Optimize the molar ratios of your reactants to favor the formation of the desired product.[6]

  • Purification Challenges:

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective method for achieving high purity.

    • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A common eluent system for methyl 4-hydroxy-6-methylnicotinate is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 20:1 ratio.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the synthesis of 4-Hydroxy-6-methylnicotinate and its esters.

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst/ReagentStarting MaterialReaction ConditionsYield (%)Reference
EDCI / DMAPThis compoundReflux in DCM/Methanol mixture88[2][4]
Sulfuric Acid (H₂SO₄)6-Methylnicotinic acidReflux in methanol for 17 hours75[4]
Gaseous HCl6-Methylnicotinic acidReflux in methanol saturated with HCl for 1 hourNot explicitly stated[4]
Thionyl Chloride (SOCl₂)6-Methylnicotinic acidReflux with methanol at ~95°C for several hoursNot explicitly stated[4]

Table 2: Optimization of a Multi-component Synthesis

Reaction: Ethyl 3-aminocrotonate + Diethyl malonate → Ethyl 2,4-dihydroxy-6-methylnicotinate

ParameterConditionYield (%)Purity (HPLC, %)Reference
Temperature80-90 °C81.8599.5[1][5]
Reaction Time24 hours81.8599.5[1][5]
BaseSodium ethoxide in ethanol81.8599.5[1][5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Hydroxy-6-methylnicotinate via Carbodiimide Coupling[2]

This protocol details the esterification of this compound using EDCI and DMAP.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL) in a round-bottom flask at room temperature.

  • Add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.00 mmol) to the solution.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by TLC until the starting material has completely disappeared.

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography using an eluent of DCM/MeOH (20:1 by volume) to obtain the product.

Workflow Diagram for Protocol 1

Protocol1_Workflow start Start dissolve Dissolve this compound in DCM/MeOH start->dissolve add_reagents Add EDCI and DMAP dissolve->add_reagents reflux Stir under reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor concentrate Concentrate on rotary evaporator monitor->concentrate Reaction Complete purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for carbodiimide coupling.

Protocol 2: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate[5]

This protocol describes a multi-component synthesis.

Materials:

  • Ethyl 3-aminocrotonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl malonate

  • Activated carbon

  • Ammonium chloride

Procedure:

  • To a reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • Upon completion, cool the system to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 mL of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.

  • Collect the solid by filtration and dry at 50-60 °C to yield the final product.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the ring transformation of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone. This process involves reacting the pyrone starting material with a source of ammonia, which replaces the oxygen atom in the ring to form the desired pyridine structure.[1][2]

Q2: What is the underlying mechanism for the conversion of 4-Hydroxy-6-methyl-2-pyrone to this compound?

A2: The reaction proceeds via a nucleophilic attack on the pyrone ring by ammonia. The 2-pyrone system has three electrophilic centers, but the reaction typically leads to the opening of the lactone ring. This is followed by a recyclization and dehydration step, where the amine group incorporates into the ring to form the more stable aromatic pyridine system.[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: I am attempting to synthesize this compound from 4-hydroxy-6-methyl-2-pyrone using aqueous ammonia and conventional heating, but my yields are consistently low (<40%). What are the potential causes and how can I improve the outcome?

A: Low yields in this synthesis are a common issue and can stem from several factors, including incomplete reaction, degradation of the starting material under harsh conditions, or formation of stable, ring-opened intermediates that fail to cyclize.

Potential Solutions:

  • Optimize Reaction Conditions: The conversion is sensitive to time and temperature. Prolonged heating can sometimes lead to degradation. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Employ Microwave Irradiation: A significant improvement in yield can be achieved by switching from conventional heating to microwave irradiation. In analogous reactions where 4-hydroxy-6-methyl-2-pyrone was reacted with primary amines, microwave-assisted synthesis dramatically reduced reaction times and increased yields from unsatisfactory (36-37%) to excellent.[2] This technique effectively promotes the ring-opening and recyclization sequence while minimizing degradation.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Analogous Amination of 4-Hydroxy-6-methyl-2-pyrone [2]

Amine ReactantMethodReaction TimeYield
BenzylamineConventional Reflux2-5 hours36-37%
BenzylamineMicrowave (850 W)10 minutes92%
2-PhenylethylamineConventional Reflux2-5 hours36-37%
2-PhenylethylamineMicrowave (850 W)10 minutes94%
Issue 2: Product Purity Concerns

Q: My final product contains significant impurities. What are the likely side products and how can they be minimized?

A: Impurities often consist of unreacted 4-hydroxy-6-methyl-2-pyrone or stable, ring-opened intermediates that have not successfully cyclized.

Potential Solutions:

  • Ensure Complete Reaction: As discussed in the low-yield section, using microwave irradiation can drive the reaction to completion more efficiently, reducing the amount of unreacted starting material.[2]

  • Optimize Work-up and Purification:

    • pH Adjustment: The target molecule is an amino acid and is amphoteric. Carefully adjusting the pH of the solution during work-up is critical for effective precipitation and isolation.

    • Recrystallization: Once the crude product is isolated, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) is an effective method for removing residual starting material and other impurities.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound (Optimized Yield)

This protocol is adapted from a similar, high-yield procedure involving primary amines and is proposed as a method to improve the yield of the title compound.[2]

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Ammonium hydroxide (28-30% aqueous solution)

  • Hydrochloric acid (for pH adjustment)

  • Microwave reactor with pressure-rated reaction tubes

Procedure:

  • In a 10 mL pressure-rated microwave reaction tube, add 4-hydroxy-6-methyl-2-pyrone (e.g., 1.0 g, 7.9 mmol).

  • Add an excess of concentrated ammonium hydroxide (e.g., 5 mL).

  • Seal the tube firmly.

  • Place the tube in the microwave reactor and irradiate at a power of ~850 W, holding the temperature at approximately 120-140°C for 15-20 minutes.

  • After the reaction, allow the tube to cool to room temperature.

  • Carefully uncap the tube in a fume hood and transfer the reaction mixture to a beaker.

  • Slowly acidify the mixture with hydrochloric acid to the isoelectric point to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization.

Protocol 2: Conventional Synthesis of 6-Hydroxynicotinic Acid (Reference Method)

While not for the exact target molecule, this established protocol from Organic Syntheses for a similar pyridine ring formation from a pyrone derivative illustrates the principles of the conventional method.

Procedure:

  • In a beaker with cooling, add methyl coumalate (a pyrone derivative) to 14% aqueous ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.

  • Stir the solution for an additional 45 minutes at ~20°C.

  • In a separate beaker, heat a ~17% aqueous sodium hydroxide solution almost to boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

  • Cool the stirred solution in an ice bath to room temperature.

  • While keeping the temperature below 30°C, add concentrated hydrochloric acid until the solution is strongly acidic, causing the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Visualizations

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product Pyrone 4-Hydroxy-6-methyl-2-pyrone Nicotinic_Acid This compound Pyrone->Nicotinic_Acid Ring Transformation (Microwave or Heat) Ammonia Ammonium Hydroxide Ammonia->Nicotinic_Acid

Caption: Reaction pathway from pyrone to the target nicotinic acid.

Experimental_Workflow Optimized Synthesis Workflow start Combine Reactants in Microwave Tube reaction Microwave Irradiation (~15-20 min) start->reaction cooling Cool to Room Temp reaction->cooling workup Transfer & Acidify to Precipitate cooling->workup isolation Filter & Wash Solid workup->isolation purification Recrystallize (if needed) isolation->purification end Pure Product purification->end Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed? check_method Using Conventional Heating? start->check_method Yes end_ok Yield Improved start->end_ok No use_microwave Action: Switch to Microwave Irradiation check_method->use_microwave Yes monitor_reaction Action: Monitor Reaction Progress with TLC check_method->monitor_reaction No check_workup Review Work-up? (pH Adjustment) use_microwave->check_workup monitor_reaction->check_workup optimize_ph Action: Carefully Adjust pH to Isoelectric Point check_workup->optimize_ph Yes end_bad Issue Persists check_workup->end_bad No optimize_ph->end_ok

References

Identifying and minimizing side products in 4-Hydroxy-6-methylnicotinic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methylnicotinic acid. The information is designed to help identify and minimize side products in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how can they affect my reaction?

A1: The most common precursor for the synthesis of this compound is 4-Hydroxy-6-methyl-2-pyrone.[1] Impurities from this synthesis can include starting materials or byproducts from the pyrone ring-opening and rearrangement. A potential impurity analogous to that found in similar nicotinic acids is a dicarboxylic acid, which could arise from over-oxidation if an oxidation step is involved in the synthesis of the pyrone precursor.[2] Such impurities can lead to the formation of di-substituted side products (e.g., diesters during esterification), complicating purification and reducing the yield of your desired product.

Q2: I am attempting to esterify this compound and am seeing multiple unexpected products. What could they be?

A2: During esterification, several side products can form. The most common include:

  • O-alkylation Product: The 4-hydroxy group can exist in tautomeric equilibrium with a 4-pyridone form. This pyridone oxygen can be alkylated, leading to the formation of a 4-alkoxy-6-methylnicotinate ester. Studies on similar 4-pyridone systems have shown that alkylation often occurs on the carbonyl oxygen.[3]

  • Decarboxylation Product: Nicotinic acids can undergo decarboxylation at elevated temperatures, especially under strong acidic conditions.[2] This would result in the formation of 4-hydroxy-6-methylpyridine.

  • N-alkylation Product: While less common under acidic Fischer esterification conditions (where the nitrogen is protonated), N-alkylation of the pyridine ring can occur if using strong alkylating agents like dimethyl sulfate.[2]

// Nodes Start [label="this compound + Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired [label="Desired Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Alkylation [label="4-Alkoxy Side Product", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation Product\n(4-Hydroxy-6-methylpyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylated Side Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Desired [label="Esterification\n(Desired Pathway)", color="#34A853"]; Start -> O_Alkylation [label="O-Alkylation\n(e.g., Williamson-type)", color="#202124"]; Start -> Decarboxylation [label="High Temperature / Strong Acid", color="#EA4335"]; Start -> N_Alkylation [label="Strong Alkylating Agents", color="#202124"]; } caption: Potential side reaction pathways during the esterification of this compound.

Q3: Is decarboxylation a significant concern for this compound?

A3: Yes, decarboxylation can be a notable side reaction, particularly under harsh conditions. For nicotinic acid derivatives, prolonged heating at high temperatures or the use of strong acids can promote the loss of the carboxylic acid group.[2] Enzymatic systems are also known to catalyze the decarboxylation of similar hydroxynicotinic acids.[4] To minimize this, it is advisable to use the lowest effective reaction temperature and avoid unnecessarily long reaction times.

Q4: My reaction yield is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Esterification, for example, is an equilibrium process. Ensure you are using a sufficient excess of the alcohol or a coupling agent to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2][5]

  • Side Product Formation: As detailed in Q2, the formation of side products will consume your starting material and lower the yield of the desired product.

  • Sub-optimal Reaction Conditions: Temperature, catalyst choice, and solvent can all significantly impact the reaction outcome.

  • Difficult Purification: The desired product and side products may have similar properties, leading to losses during workup and purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Multiple spots on TLC/peaks in LC-MS after esterification Formation of O-alkylated, N-alkylated, or decarboxylated side products.- Use milder esterification methods that do not involve strong acids or high heat, such as using coupling agents like EDCI/DMAP.[5]- Avoid strong alkylating agents if possible.- Purify the crude product using column chromatography.
Product decomposes upon heating Thermal instability leading to decarboxylation.- Lower the reaction temperature and consider using a more reactive reagent that allows for milder conditions.- If purification by distillation is attempted, use high vacuum to lower the boiling point.
Starting material is insoluble in the reaction solvent Poor choice of solvent for the starting acid.- For esterification, co-solvents may be necessary. For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH) can be used.[5]- Convert the acid to a more soluble salt form if the subsequent reaction chemistry allows.
Difficulty purifying the final product Similar polarity of the desired product and side products (e.g., O-methylated ester vs. desired ester).- Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.[5]- Consider recrystallization from a suitable solvent system. For related hydroxynicotinic acids, aqueous acetic acid has been used.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate using EDCI/DMAP

This protocol is adapted from a literature procedure and is suitable for minimizing harsh acidic conditions that can lead to side products.[5]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 1:1 v/v).

  • Add EDCI (1.1 eq) and a catalytic amount of DMAP (0.05 eq) to the solution at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction for the complete disappearance of the starting acid using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography. A typical eluent system is a mixture of DCM and MeOH (e.g., 20:1).

  • Combine the fractions containing the pure product and evaporate the solvent to yield methyl 4-hydroxy-6-methylnicotinate.

// Nodes A [label="1. Dissolve Reactants\n(Acid, DCM, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Reagents\n(EDCI, DMAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Reflux Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Concentrate in vacuo", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Column Chromatography\n(Silica, DCM/MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [label="Check for completion", color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: Workflow for the EDCI/DMAP mediated esterification of this compound.

Logical Relationships

The choice of reaction conditions has a direct impact on the side product profile. The following diagram illustrates the logical relationship between reaction parameters and potential outcomes.

// Nodes Conditions [label="Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Temp [label="High Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strong_Acid [label="Strong Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylating_Agent [label="Strong Alkylating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Mild_Conditions [label="Mild Conditions\n(e.g., EDCI)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Side_Products [label="Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="O/N-Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; High_Yield [label="High Yield of\nDesired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Conditions -> High_Temp [color="#202124"]; Conditions -> Strong_Acid [color="#202124"]; Conditions -> Alkylating_Agent [color="#202124"]; Conditions -> Mild_Conditions [color="#202124"];

High_Temp -> Decarboxylation [color="#EA4335"]; Strong_Acid -> Decarboxylation [color="#EA4335"]; Alkylating_Agent -> Alkylation [color="#202124"]; Decarboxylation -> Side_Products [color="#EA4335"]; Alkylation -> Side_Products [color="#202124"]; Mild_Conditions -> High_Yield [color="#34A853"]; } caption: Relationship between reaction conditions and product outcomes.

References

Technical Support Center: Stability and Degradation of 4-Hydroxy-6-methylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 4-Hydroxy-6-methylnicotinic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: Limited direct experimental data on the forced degradation of this compound is publicly available. The following information is based on general principles of chemical stability, knowledge of similar nicotinic acid derivatives, and standard forced degradation methodologies as outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

Based on its chemical structure, this compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways are likely to involve modifications to the carboxylic acid group, the pyridine ring, and the methyl group.

Q2: What are the key factors that can accelerate the degradation of this compound in solution?

Several factors can influence the stability of this compound in solution. Key factors to consider are:

  • pH: Both acidic and basic conditions can catalyze the degradation of the molecule.

  • Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidation products.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.[2]

Q3: How should I store solutions of this compound to ensure stability?

For maximum stability, it is recommended to store solutions of this compound at low temperatures, protected from light.[3] Storing aliquots at -20°C is a common practice for long-term storage.[3] For short-term use, refrigeration at 2-8°C is advisable. Solutions should be prepared in high-purity solvents and stored in tightly sealed containers to prevent contamination and solvent evaporation.

Troubleshooting Guide

Issue 1: I am observing a loss of the parent compound in my solution over time, even when stored at 4°C.

  • Possible Cause: The solution's pH may not be optimal for stability. Even at low temperatures, pH-catalyzed hydrolysis can occur.

  • Recommendation: Measure the pH of your solution. If possible, adjust the pH to a neutral or slightly acidic range (pH 4-6), where many nicotinic acid derivatives exhibit greater stability.[4]

Issue 2: I see new peaks appearing in my HPLC chromatogram during my stability study.

  • Possible Cause: These new peaks likely represent degradation products.

  • Recommendation: To identify these products, you can perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to generate the potential degradants.[1] Comparing the retention times of the peaks from your stability sample to those from the forced degradation samples can help in preliminary identification. For structural elucidation, techniques like LC-MS and NMR are necessary.

Issue 3: The degradation of my compound appears to be faster than expected based on data from similar molecules.

  • Possible Cause: The presence of impurities in your sample or solvent could be catalyzing the degradation. Contamination with metal ions or microbes can also accelerate degradation.

  • Recommendation: Ensure you are using high-purity solvents and reagents. Filter your solutions through a 0.22 µm filter to remove particulate matter and potential microbial contamination.

Data Presentation

The following tables summarize the expected outcomes of forced degradation studies on this compound. The percentage degradation is a hypothetical target for a well-designed study, aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursDecarboxylation product, Ring opening products
Base Hydrolysis 0.1 M NaOH60°C8 hoursSalt of the parent compound, Ring opening products
Oxidation 3% H₂O₂Room Temp24 hoursN-oxide, Hydroxylated methyl group
Thermal Solid State80°C48 hoursDecarboxylation product, Dehydration products
Photolytic UV Light (254 nm)Room Temp24 hoursDimerization products, Ring cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • pH meter

  • HPLC system with UV or PDA detector

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation: HPLC with a UV or PDA detector.

Example Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 260-280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks generated during the forced degradation study.

  • Validate the method according to ICH guidelines (Q2) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.

G Potential Degradation Pathways of this compound parent This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) parent->acid H+ base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) parent->base OH- oxidation Oxidation (e.g., 3% H₂O₂) parent->oxidation [O] thermal Thermal Degradation (Solid, 80°C) parent->thermal Heat photo Photolytic Degradation (UV Light) parent->photo hv decarbox Decarboxylation Product acid->decarbox ring_open Ring Opening Products acid->ring_open base->ring_open n_oxide N-oxide oxidation->n_oxide hydrox_methyl Hydroxylated Methyl Product oxidation->hydrox_methyl thermal->decarbox dimer Dimerization Products photo->dimer

Caption: Potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Defined Time Points stress->sample hplc Analyze Samples by Stability-Indicating HPLC sample->hplc data Identify and Quantify Degradation Products hplc->data pathway Elucidate Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

References

Effective recrystallization techniques for purifying 4-Hydroxy-6-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective recrystallization techniques for purifying 4-Hydroxy-6-methylnicotinic acid. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

FAQs

Q1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Incrementally add more hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to consult solubility data or perform small-scale solvent screening tests.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If most of the compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: This is a common issue that can be resolved with the following troubleshooting steps:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1][2]

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[2][3] The remedy is to evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[2][3]

  • Cooling Rate: If the solution was cooled too rapidly, there might not have been enough time for crystal nucleation and growth. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3][4] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there are significant impurities.[2][3] To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[3][5]

  • Allow the solution to cool more slowly to encourage crystal formation over oiling.[3][5]

  • Consider using a different solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. Why did this happen?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[5] To check for this, you can evaporate some of the mother liquor to see if more crystals form.[5]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield.[1][5] Ensure the filtration apparatus is pre-heated to prevent this.[5]

  • Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step.[5] Use a small amount of charcoal, as it can also adsorb some of the desired product.[5]

Data Presentation

Illustrative Solubility Data for this compound (Note: The following values are hypothetical and for illustrative purposes only.)

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water0.11.5Good
Ethanol0.55.0Good
Acetone1.03.0Moderate
Toluene< 0.1< 0.1Poor (as a single solvent)
Isopropyl Alcohol0.34.0Good

Experimental Protocols

1. Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

  • Step 1: Dissolution

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

    • If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[3]

  • Step 2: Hot Filtration (if necessary)

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Step 3: Crystallization

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Step 4: Isolation of Crystals

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Step 5: Drying

    • Dry the purified crystals in a desiccator or a vacuum oven.

2. pH-Dependent Recrystallization in Water

Based on studies of related hydroxynicotinic acids, pH-dependent crystallization in water can be an effective purification method.[6]

  • Step 1: Dissolution

    • Suspend the crude this compound in water.

    • Adjust the pH of the solution by adding an acid (e.g., HCl) or a base (e.g., NaOH) dropwise until the solid dissolves completely. Gentle heating may be required.

  • Step 2: Hot Filtration (if necessary)

    • If insoluble impurities are present, perform a hot gravity filtration.

  • Step 3: Crystallization

    • Slowly neutralize the solution by adding a base or an acid, respectively, until the isoelectric point of this compound is reached, causing it to precipitate out of the solution.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Step 4: Isolation and Drying

    • Collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem low_yield Low Yield crystals->low_yield Problem impure Impure Crystals crystals->impure Problem end Pure Crystals Obtained crystals->end Success troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Excess Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Minimize Solvent - Ensure Complete Cooling - Check for Premature Crystallization low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: - Use Charcoal - Recrystallize Again - Slow Cooling Rate impure->troubleshoot_purity troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_yield->end troubleshoot_purity->end

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Monitoring the progress of 4-Hydroxy-6-methylnicotinic acid reactions using TLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring reactions with this compound? A2: TLC is a rapid, cost-effective, and sensitive technique for monitoring these reactions.[1][2] this compound is a relatively polar compound due to its carboxylic acid and hydroxyl groups. As the reaction proceeds, its functional groups are modified, leading to a change in the molecule's overall polarity. This difference in polarity between the starting material and the product allows for their separation on a TLC plate, making it possible to visually track the consumption of the reactant and the formation of the product.[3][4]

Q2: What should I see on the TLC plate as the reaction progresses? A2: At the beginning of the reaction (t=0), you should see a prominent spot corresponding to your starting material, this compound. As the reaction proceeds, this spot will diminish in intensity, and a new spot corresponding to your product will appear.[5][6] The product will likely have a different Retention Factor (Rf) value. A completed reaction is typically indicated by the complete disappearance of the starting material spot.[5]

Q3: How do I calculate the Retention Factor (Rf) value? A3: The Rf value is a ratio calculated by dividing the distance traveled by the compound (spot) by the distance traveled by the solvent front.[4]

  • Rf = (distance traveled by the sample) / (distance traveled by the solvent) [4]

This value is unique for a specific compound under constant conditions (stationary phase, mobile phase, temperature) and helps in identifying components of a mixture.[4]

Q4: What type of TLC plate is best for this analysis? A4: For most applications involving nicotinic acid derivatives, standard silica gel plates (SiO₂) are suitable.[4] Silica gel is slightly acidic and works well for separating compounds of varying polarity.[7] If your compounds are extremely polar and remain at the baseline, you might consider using reverse-phase TLC plates (e.g., C18), which have a nonpolar stationary phase.[7][8]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring

This protocol outlines the standard methodology for setting up and running a TLC plate to monitor your reaction.

  • Prepare the TLC Chamber: Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor, close the lid, and allow it to equilibrate for at least 10-15 minutes.[3]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes with small ticks: "S" for the starting material, "R" for the reaction mixture, and "C" for a co-spot.[3]

  • Spot the Plate:

    • Dissolve a small amount of your this compound starting material in a suitable solvent (e.g., methanol) to create a standard solution.

    • Using a capillary tube, apply a small spot of the standard solution onto the "S" lane on the baseline.[3]

    • Withdraw a small aliquot from your reaction mixture using another capillary tube and spot it onto the "R" lane.[3]

    • For the "C" lane, first spot the starting material standard, let it dry, and then carefully spot the reaction mixture directly on top of it.[8] This helps to confirm if the starting material spot in the reaction lane is indeed the same compound.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[9] Close the chamber and allow the solvent to ascend the plate. Do not disturb the chamber during development.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.

Protocol 2: Visualization Techniques

Since this compound and its derivatives are often colorless, visualization methods are required to see the spots.

  • UV Light (Non-destructive):

    • Most commercial TLC plates contain a fluorescent indicator.[10]

    • Place the dried TLC plate under a short-wave (254 nm) UV lamp.[11]

    • Compounds that absorb UV light (especially those with aromatic rings) will appear as dark spots against a green fluorescent background.[10][12]

    • Gently circle the visible spots with a pencil, as they will disappear once the UV light is removed.[12] This method is non-destructive, and the plate can be stained afterward.[12]

  • Iodine Staining (Semi-destructive):

    • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[13]

    • Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated ones, which will appear as brown or yellow-brown spots.[11][13]

    • Circle the spots with a pencil soon after removing the plate, as the stain will fade over time.[13]

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, alkenes, and alkynes.[11]

    • Carefully dip the plate into the permanganate solution using forceps, or spray the plate with the solution.[13]

    • Oxidizable compounds will appear as yellow or light brown spots on a purple background.[11] Gentle heating may be required to develop the spots.[11]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this compound reactions.

Q: My spots are streaking or appear as elongated ovals. What's wrong? A: This is a common issue with several potential causes:

  • Sample Overload: You may have spotted too much sample on the plate. Try diluting your reaction mixture and standard solutions before spotting.[8][9]

  • Highly Polar Compound: this compound is polar. Streaking can occur if the compound interacts too strongly with the silica gel.

  • Acidic/Basic Nature: The compound is acidic. If the eluent is neutral, it can cause streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can often resolve this by ensuring the compound is in its protonated, less polar form.[8]

Q: I can't see any spots on my developed plate, even under UV light. What should I do? A: There are a few possibilities:

  • Not UV-Active: Your compounds may not absorb UV light at 254 nm. You must use a chemical staining method like iodine or potassium permanganate to visualize the spots.[8]

  • Sample Too Dilute: The concentration of your compounds might be too low to be detected. Try concentrating the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[8][9]

  • Baseline Below Solvent: If the initial spotting line was below the solvent level in the chamber, your sample washed away into the solvent reservoir instead of migrating up the plate.[9]

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate.[8]

Q: All my spots are stuck at the baseline (Rf ≈ 0). How can I fix this? A: This indicates your eluent is not polar enough to move the compounds up the silica plate.[8][14] You need to increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or even a 1:1 ratio.[8]

Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What does this mean? A: This is the opposite problem: your eluent is too polar.[8] The solvent is moving the compounds so quickly that no separation occurs. You need to decrease the polarity of your mobile phase. For instance, if you are using pure ethyl acetate, try adding a less polar solvent like hexane.[8]

Q: The spots for my starting material and product are very close together. How can I get better separation? A: If the Rf values are too similar, you need to change your solvent system to achieve better separation.[8] Experiment with different solvent mixtures. Sometimes, changing one of the solvents entirely (e.g., trying Dichloromethane/Methanol instead of Ethyl Acetate/Hexane) can alter the selectivity and improve the separation.[8] Using the co-spotting technique is crucial here to be certain about the identity of each spot.[8]

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Spot Streaking Sample overload; Compound is too acidic/basic for the eluent.Dilute the sample; Add a modifier (e.g., 0.5% acetic acid) to the eluent.[8][9]
No Spots Visible Compound is not UV-active; Sample is too dilute; Baseline was below solvent level.Use a chemical stain (iodine, KMnO₄); Concentrate the spot; Ensure the baseline is above the eluent.[8][9]
Spots at Baseline (Rf ≈ 0) Eluent is not polar enough.Increase the proportion of the polar solvent in the eluent mixture.[8]
Spots at Solvent Front (Rf ≈ 1) Eluent is too polar.Decrease the proportion of the polar solvent in the eluent mixture.[8]
Poor Separation (Similar Rf) Incorrect solvent system.Test different solvent systems with varying polarities and compositions.[8]

Table 2: Recommended Starting Solvent Systems (for Silica Gel Plates)

Solvent System (v/v)PolarityTypical Use Case
80:20 Dichloromethane:Methanol HighGood starting point for separating polar nicotinic acid derivatives.[5]
70:30 Ethyl Acetate:Hexane MediumA versatile system; adjust ratio to fine-tune polarity.[15]
95:5 Dichloromethane:Methanol + 0.5% Acetic Acid High (Acidic)For acidic compounds like this compound to reduce streaking.[8]
99:1 Ethyl Acetate:Triethylamine Medium (Basic)For basic products or impurities to improve spot shape.[7][8]

Table 3: Visualization Method Selection Guide

Visualization MethodPrincipleBest ForAppearance
UV Light (254 nm) Fluorescence quenchingAromatic and conjugated compounds.[10]Dark spots on a green background.
Iodine Vapor Complex formationUnsaturated and aromatic compounds.[11]Brown/yellow spots on a light-brown background.
Potassium Permanganate OxidationAlcohols, aldehydes, alkenes, alkynes.[11]Yellow/brown spots on a purple background.
p-Anisaldehyde Stain Chemical reactionNucleophiles (alcohols, amines), aldehydes, ketones.[10]Various colors on a pink background (requires heating).

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Equilibrate TLC Chamber prep_plate 2. Draw Baseline on Plate prep_chamber->prep_plate prep_sample 3. Prepare S, R, C Samples prep_plate->prep_sample spot_plate 4. Spot Plate (S, R, C) prep_sample->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate dry_plate 6. Mark Solvent Front & Dry develop_plate->dry_plate visualize 7. Visualize (UV, Stain) dry_plate->visualize analyze 8. Analyze Spots & Calculate Rf visualize->analyze

Caption: A standard workflow for monitoring a reaction using TLC.

Troubleshooting_Logic start Analyze Developed TLC Plate q_rf What is the Rf value? start->q_rf rf_zero Rf ≈ 0 (At Baseline) q_rf->rf_zero Low rf_one Rf ≈ 1 (At Solvent Front) q_rf->rf_one High rf_ok 0.2 < Rf < 0.8 q_rf->rf_ok Good q_shape What is the spot shape? shape_streak Streaking / Elongated q_shape->shape_streak Poor shape_ok Compact / Round q_shape->shape_ok Good sol_polar Increase Eluent Polarity rf_zero->sol_polar sol_nonpolar Decrease Eluent Polarity rf_one->sol_nonpolar rf_ok->q_shape sol_streak Dilute Sample or Add Eluent Modifier (e.g., AcOH) shape_streak->sol_streak sol_ok Proceed with Analysis shape_ok->sol_ok

Caption: A decision tree for troubleshooting common TLC issues.

References

Scalability challenges in the production of 4-Hydroxy-6-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scalability of 4-Hydroxy-6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common laboratory-scale synthesis involves the reaction of 4-Hydroxy-6-methyl-2-pyrone with an appropriate nitrogen source.[1] For derivatization, such as esterification to methyl 4-hydroxy-6-methylnicotinate, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-Dimethylaminopyridine (DMAP) are utilized.[2]

Q2: What are the primary challenges when scaling up the production of substituted nicotinic acids like this compound?

Scaling up the synthesis of substituted nicotinic acids can present several challenges, including managing side reactions, ensuring catalyst efficiency, and minimizing product loss during purification.[3] Specific issues can include incomplete reactions, formation of byproducts through over-oxidation or hydrolysis, and difficulties in separating the final product from impurities.[3]

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the synthesis of this compound derivatives.[2] For more quantitative analysis and to ensure the complete disappearance of starting materials, High-Performance Liquid Chromatography (HPLC) can also be employed.[3]

Q4: What are the typical impurities encountered in the synthesis of nicotinic acid derivatives?

In the production of related compounds like methyl 6-methylnicotinate, impurities can arise from the starting materials or side reactions. For instance, isocinchomeronic acid can be a contaminant in the starting material when synthesized from 5-ethyl-2-methylpyridine.[4] During the reaction, byproducts from over-oxidation or incomplete reaction can also lead to impurities.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor via TLC or HPLC. A moderate increase in temperature may also be beneficial.[3]
Product loss during workup and purification.Optimize solvent volumes for extraction and recrystallization to minimize losses.[3] Ensure pH is carefully controlled during neutralization to prevent product degradation.
Catalyst deactivation.If using a catalyst, ensure it is fresh and used in the correct proportion. Catalyst poisoning can occur under certain conditions, such as incorrect pH.[3]
Presence of Impurities Unreacted starting materials.As with low yield, extend reaction time or moderately increase the temperature to drive the reaction to completion.[3]
Formation of side products (e.g., over-oxidation, hydrolysis).Optimize reaction conditions such as temperature, pressure, and reaction time to minimize side reactions. The use of milder or more selective reagents may also be necessary.[3]
Contaminated starting materials.Ensure the purity of starting materials before beginning the synthesis. Recrystallization of starting materials may be necessary.
Difficulty in Product Isolation Poor precipitation or crystallization.Experiment with different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol is adapted from a laboratory-scale synthesis.[2]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH.

  • Add EDCI (1.1 eq) and DMAP (0.05 eq) to the solution at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction by TLC until the starting material has completely disappeared.

  • Concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography.

Quantitative Data Summary:

Reactant Molar Ratio Purity
This compound1.098%
EDCI1.199%
DMAP0.0599%

Reported Yield: 88%[2]

Visualizations

experimental_workflow Experimental Workflow: Synthesis of Methyl 4-hydroxy-6-methylnicotinate A 1. Dissolve this compound in DCM and MeOH B 2. Add EDCI and DMAP at room temperature A->B C 3. Stir under reflux B->C D 4. Monitor by TLC C->D E 5. Concentrate on rotary evaporator D->E Reaction Complete F 6. Purify by column chromatography E->F G Product: Methyl 4-hydroxy-6-methylnicotinate F->G

Caption: Workflow for the synthesis of methyl 4-hydroxy-6-methylnicotinate.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check for Incomplete Reaction (TLC/HPLC) A->B D Analyze for Side Products A->D F Review Purification Protocol A->F C Extend Reaction Time or Increase Temperature B->C Incomplete H Improved Yield C->H E Optimize Reaction Conditions (Temp, Reagents) D->E Side Products Detected E->H G Optimize Solvent Volumes and pH Control F->G High Losses G->H

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methylnicotinic acid. Our focus is to provide practical strategies for removing impurities and ensuring the high purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common route involves the reaction of 4-hydroxy-6-methyl-2-pyrone with an amine source. Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Such as 4-hydroxy-6-methyl-2-pyrone.

  • Ring-Opened Byproducts: Formed from the nucleophilic attack of the amine on the pyrone ring, leading to acyclic amide impurities.

  • Side-Reaction Products: Depending on the reaction conditions, other unforeseen byproducts may arise.

Q2: What is the initial step I should take to purify my crude this compound?

A2: For solid crude products, recrystallization is often a good first step. It is a cost-effective and scalable method for removing a significant portion of impurities. The choice of solvent is critical for successful recrystallization.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Poorly dissolve the this compound at room temperature.

  • Readily dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).

  • Either dissolve impurities well at all temperatures or not dissolve them at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A good starting point for solvent screening is to test a range of solvents with varying polarities. Common solvent systems for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water.

Q4: When should I consider using chromatography for purification?

A4: Chromatography is recommended when:

  • Recrystallization fails to provide the desired purity.

  • Impurities have very similar solubility profiles to the target compound.

  • You need to isolate and identify unknown impurities.

  • You are working with small quantities of material where recrystallization losses may be significant.

Both column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective techniques.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. The solvent may be too non-polar.Add a small amount of a more polar co-solvent to the hot solution. Try a different, more polar solvent system.
No crystals form upon cooling. The solution is not supersaturated. The concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound.
Low recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent system does not effectively separate the impurity. The cooling process was too rapid, trapping impurities within the crystal lattice.Perform a second recrystallization with a different solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
HPLC Purification Troubleshooting
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting). Column overload. Inappropriate mobile phase pH. Secondary interactions with the stationary phase.Reduce the injection volume or concentration of the sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.
Poor resolution between the target peak and an impurity. The mobile phase composition is not optimal. The stationary phase is not providing enough selectivity.Optimize the gradient profile (if using gradient elution). Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Target compound does not elute from the column. The mobile phase is too weak (not enough organic solvent). The compound is irreversibly adsorbed to the stationary phase.Increase the percentage of the organic solvent in the mobile phase. Ensure the mobile phase pH is compatible with the compound's stability and the stationary phase.
Pressure is too high. Clogged column frit or tubing. Precipitated buffer in the system. High flow rate.Reverse flush the column (refer to the manufacturer's instructions). Ensure the mobile phase buffer is fully dissolved and filtered. Reduce the flow rate.

Quantitative Data Summary

The following table provides a general comparison of the expected purity and yield for different purification strategies for this compound. Note: Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Starting Purity Typical Final Purity Expected Yield Notes
Single Recrystallization 85-95%98-99.5%70-90%Highly dependent on solvent selection and initial impurity profile.
Double Recrystallization 85-95%>99.5%50-80%Can achieve very high purity but with lower overall yield.
Silica Gel Column Chromatography 70-90%97-99%60-85%Good for removing impurities with significantly different polarity.
Preparative HPLC >90%>99.8%80-95%Ideal for achieving very high purity, especially for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropyl alcohol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot solvent until the solid just completely dissolves. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Selected mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Chromatography column

  • Collection tubes

Methodology:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial mobile phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions in separate tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product (this compound + Impurities) recrystallization Recrystallization crude->recrystallization filtration1 Filtration recrystallization->filtration1 mother_liquor Mother Liquor (Impurities + Soluble Product) filtration1->mother_liquor Discard pure_crystals Purified Crystals filtration1->pure_crystals drying Drying pure_crystals->drying final_product Pure this compound drying->final_product

Caption: A general workflow for the purification of this compound via recrystallization.

logical_relationship cluster_troubleshooting Troubleshooting Low Purity after Recrystallization start Low Purity Detected (e.g., by HPLC or TLC) check_solvent Was the solvent system appropriate? start->check_solvent check_cooling Was the cooling rate slow? check_solvent->check_cooling Yes rerun_recrystallization Perform a second recrystallization with a different solvent system. check_solvent->rerun_recrystallization No slow_cooling Repeat recrystallization with slower cooling. check_cooling->slow_cooling No consider_chromatography Consider purification by chromatography. check_cooling->consider_chromatography Yes rerun_recrystallization->start Re-evaluate purity slow_cooling->start Re-evaluate purity

Caption: A decision-making flowchart for troubleshooting low purity after recrystallization.

Validation & Comparative

Comparative Analysis of 4-Hydroxy-6-methylnicotinic Acid and Nicotinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of the biological and pharmacological properties of 4-Hydroxy-6-methylnicotinic acid and nicotinic acid is currently hindered by a significant lack of publicly available research on the former. While nicotinic acid is a well-documented compound with established mechanisms of action and clinical applications, this compound remains largely uncharacterized in the scientific literature from a biological perspective.

This guide aims to provide a detailed overview of the known properties of both compounds, highlighting the existing knowledge gap for this compound and presenting the extensive data available for nicotinic acid as a benchmark for any future comparative studies.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical characteristics of each molecule.

PropertyThis compoundNicotinic Acid
Molecular Formula C₇H₇NO₃C₆H₅NO₂
Molecular Weight 153.14 g/mol 123.11 g/mol
IUPAC Name 4-Hydroxy-6-methylpyridine-3-carboxylic acidPyridine-3-carboxylic acid
CAS Number 67367-33-359-67-6

Nicotinic Acid: A Well-Established Pharmacological Agent

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a widely used therapeutic agent for dyslipidemia. Its primary pharmacological effects are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).

Mechanism of Action and Signaling Pathway

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The resulting decrease in the release of free fatty acids from adipose tissue reduces their availability for triglyceride synthesis in the liver, ultimately leading to lower levels of very-low-density lipoprotein (VLDL) and consequently low-density lipoprotein (LDL) cholesterol in the circulation.[1][2]

Simultaneously, nicotinic acid is known to increase the levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully understood.[1][2] It is believed to involve decreased hepatic uptake and clearance of HDL particles.

Signaling Pathway of Nicotinic Acid

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Releases VLDL VLDL Synthesis FFA->VLDL Decreased flux to liver reduces substrate for

Caption: Signaling pathway of nicotinic acid in adipocytes leading to reduced free fatty acid release.

Experimental Data: Lipid-Modifying Effects

Numerous clinical trials have quantified the effects of nicotinic acid on plasma lipid profiles. The following table summarizes typical dose-dependent effects.

Dosage of Nicotinic AcidChange in LDL-CChange in HDL-CChange in Triglycerides
1-3 g/day -5% to -25%+15% to +35%-20% to -50%

Note: These values are approximate and can vary based on individual patient characteristics and the specific formulation of nicotinic acid used.

Experimental Protocols

In Vitro Assay for GPR109A Activation:

A common method to assess the activity of compounds on GPR109A is a calcium mobilization assay in a cell line stably expressing the receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture: Cells expressing GPR109A are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds (nicotinic acid or its analogs) at varying concentrations are added to the wells.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of the compounds.

Experimental Workflow for GPR109A Activation Assay

GPR109A_Assay_Workflow A Culture GPR109A-expressing cells B Seed cells into 96-well plate A->B C Load cells with calcium-sensitive dye B->C D Add test compounds at various concentrations C->D E Measure fluorescence to detect intracellular calcium mobilization D->E F Analyze data and generate dose-response curves (EC₅₀) E->F

Caption: A typical workflow for an in vitro GPR109A activation assay.

This compound: An Unexplored Derivative

In stark contrast to nicotinic acid, there is a significant lack of published research on the biological activities of this compound. Searches of prominent scientific databases reveal its primary role as a chemical intermediate in organic synthesis. For instance, it has been used in the synthesis of certain polymers and lanthanide complexes. However, these studies do not provide any data on its pharmacological properties.

Without experimental data, it is impossible to:

  • Determine if it acts as an agonist or antagonist at GPR109A or any other receptor.

  • Quantify its potency or efficacy in any biological assay.

  • Assess its effects on lipid metabolism in vitro or in vivo.

  • Describe its pharmacokinetic and pharmacodynamic profiles.

  • Identify any potential therapeutic applications or side effects.

Logical Relationship and Future Directions

The structural similarity of this compound to nicotinic acid suggests the possibility of similar biological activity. The presence of the core nicotinic acid scaffold could theoretically allow it to interact with the GPR109A receptor. However, the addition of the hydroxyl and methyl groups could significantly alter its binding affinity, efficacy, and metabolic stability.

Logical Relationship of Potential Activity

Logical_Relationship A Nicotinic Acid C GPR109A Activation A->C Known to cause E Structural Similarity A->E B This compound B->C Unknown Effect D Lipid-Lowering Effects B->D Unknown Effect B->E C->D Leads to E->B Hypothesized to potentially confer activity on

References

A Comparative Analysis of the Biological Activities of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various nicotinic acid esters, which are primarily utilized for their vasodilatory and potential hypolipidemic effects. Nicotinic acid (niacin) and its ester derivatives are known to activate the G protein-coupled receptor GPR109A (also known as HCAR2), initiating a cascade of biological responses.[1] The ester forms are considered prodrugs that are hydrolyzed to the active compound, nicotinic acid, within the body.[1] The nature of the ester group significantly influences the compound's physicochemical properties, such as lipophilicity, which in turn affects its skin penetration and rate of hydrolysis.[1][2][3] This comparison focuses on the most commonly studied esters: methyl nicotinate, ethyl nicotinate, benzyl nicotinate, and hexyl nicotinate.

Quantitative Comparison of Biological Activities

Direct comparative studies providing quantitative data on the biological activities of a wide range of nicotinic acid esters are limited in publicly available literature. The following tables summarize available data and provide an illustrative comparison based on established structure-activity relationships.

In Vitro Skin Permeation

The vasodilatory effect of topical nicotinic acid esters is directly related to their ability to penetrate the skin. The following table presents comparative data on the permeability of human epidermis and dermis to methyl nicotinate and hexyl nicotinate.

CompoundEpidermis Permeability Coefficient (cm/s x 10^4^)Dermis Permeability Coefficient (cm/s x 10^4^)Key Findings
Nicotinic Acid 0.03 ± 0.011.8 ± 0.3The epidermis is the primary barrier to penetration.[2]
Methyl Nicotinate 0.4 ± 0.11.9 ± 0.4The epidermis is the major transport barrier.[2]
Hexyl Nicotinate 10 ± 21.3 ± 0.2Increased lipophilicity dramatically increases epidermal permeation. The dermis becomes the more significant barrier for this ester.[2][3]
Vasodilatory Potency (Illustrative)

The vasodilatory effect, often observed as skin flushing or erythema, is a primary and readily measurable biological activity of nicotinic acid esters.[1] This effect is mediated by the release of prostaglandin D2 (PGD2) following GPR109A activation in skin cells.[1]

CompoundRelative Vasodilatory PotencyNotes
Nicotinic Acid +++Serves as the benchmark for potent induction of vasodilation.[1]
Methyl Nicotinate +++Commonly used topically as a rubefacient due to its ability to readily penetrate the skin and induce vasodilation.[1]
Ethyl Nicotinate ++Expected to have good skin penetration and vasodilatory effects, similar to methyl nicotinate.
Benzyl Nicotinate ++Used in topical formulations to enhance blood flow and is known for its vasodilatory properties.[2]
Hexyl Nicotinate ++++Exhibits strong rubefacient properties and enhanced skin penetration due to its higher lipophilicity.[3]
Hypolipidemic Activity (Inferred)

The hypolipidemic effects of nicotinic acid, such as the reduction of triglycerides and LDL cholesterol and the increase of HDL cholesterol, are mediated by the activation of GPR109A in adipocytes, which inhibits lipolysis.[1] Since nicotinic acid esters are converted to nicotinic acid in vivo, they are expected to possess similar hypolipidemic properties.[1] The in vivo hypolipidemic activity of these esters is dependent on their hydrolysis to nicotinic acid.[1]

CompoundExpected Hypolipidemic ActivityKey Considerations
Nicotinic Acid HighWell-established therapeutic agent for dyslipidemia.[1]
Methyl Nicotinate Similar to Nicotinic Acid (post-hydrolysis)The rate and extent of hydrolysis will determine the in vivo efficacy.
Ethyl Nicotinate Similar to Nicotinic Acid (post-hydrolysis)The rate and extent of hydrolysis will determine the in vivo efficacy.
Benzyl Nicotinate Similar to Nicotinic Acid (post-hydrolysis)The rate and extent of hydrolysis will determine the in vivo efficacy.
Hexyl Nicotinate Similar to Nicotinic Acid (post-hydrolysis)The rate and extent of hydrolysis will determine the in vivo efficacy.

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathway

The primary mechanism of action for nicotinic acid and its esters involves the activation of the G protein-coupled receptor GPR109A.[1] Upon binding of the active form (nicotinic acid), the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] This has downstream effects on protein kinase A (PKA) activity. In adipocytes, this leads to the inhibition of lipolysis.[1] In skin cells, GPR109A activation triggers the release of prostaglandins, causing vasodilation.[1]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates PG Prostaglandin Release (Skin Cells) GPR109A->PG Triggers AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Nicotinic_Acid Nicotinic Acid (from ester hydrolysis) Nicotinic_Acid->GPR109A Binds Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis (Adipocytes) PKA->Lipolysis Vasodilation Vasodilation PG->Vasodilation

GPR109A signaling pathway activated by nicotinic acid.
General Experimental Workflow for Vasodilation Assay

The vasodilatory effects of nicotinic acid esters are typically assessed by measuring changes in skin blood flow after topical application. Laser Doppler flowmetry is a common non-invasive technique used for this purpose.

Vasodilation_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (e.g., healthy volunteers) Baseline_Measurement Baseline Skin Blood Flow Measurement (Laser Doppler Flowmetry) Subject_Recruitment->Baseline_Measurement Topical_Application Topical Application of Nicotinic Acid Ester (defined concentration and area) Baseline_Measurement->Topical_Application Continuous_Monitoring Continuous Monitoring of Skin Blood Flow (over a set time period) Topical_Application->Continuous_Monitoring Data_Analysis Quantification of Change in Blood Flow (e.g., peak flow, area under the curve) Continuous_Monitoring->Data_Analysis Comparison Comparison Between Different Esters Data_Analysis->Comparison

Workflow for assessing vasodilatory effects of nicotinic acid esters.

Experimental Protocols

In Vitro Skin Permeation Assay

Objective: To determine the rate of permeation of nicotinic acid esters across isolated human skin layers.

Methodology:

  • Skin Preparation: Human cadaver skin is obtained and dermatomed to a thickness of approximately 250 µm. The epidermis and dermis are separated, often by heat treatment. The integrity of the separated layers is confirmed histologically.

  • Diffusion Cell Setup: Static or flow-through diffusion cells (e.g., Franz diffusion cells) are used. The separated epidermal or dermal tissue is mounted between the donor and receptor compartments of the diffusion cell.

  • Dosing: A solution of the nicotinic acid ester in a suitable vehicle (e.g., ethanol/water) is applied to the stratum corneum side of the epidermis in the donor compartment.

  • Sampling: The receptor compartment is filled with a physiological buffer (e.g., phosphate-buffered saline at pH 7.4). At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.

  • Analysis: The concentration of the nicotinic acid ester and its metabolite (nicotinic acid) in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve. The permeability coefficient (Kp) is calculated as Jss divided by the donor concentration.

GPR109A Activation Assay (cAMP Inhibition)

Objective: To determine the potency of nicotinic acid esters in activating the GPR109A receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Preparation: Serial dilutions of the test compounds (nicotinic acid esters) and a positive control (nicotinic acid) are prepared.

  • Assay Procedure:

    • Cells are washed with an assay buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The test compounds are added to the cells and incubated for a short period.

    • Adenylyl cyclase is then stimulated with forskolin in the presence of the test compounds.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Hypolipidemic Activity Assay in a Rodent Model

Objective: To evaluate the effect of nicotinic acid esters on plasma lipid profiles in an animal model of dyslipidemia.

Methodology:

  • Animal Model: A suitable rodent model for dyslipidemia is used, such as rats or mice fed a high-fat diet to induce hyperlipidemia.[4] Apolipoprotein E (ApoE) or LDL-receptor knockout mice are also commonly used models of atherosclerosis and dyslipidemia.[5]

  • Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed the high-fat diet for a specified period to establish elevated lipid levels.

  • Dosing: Animals are randomly assigned to treatment groups: vehicle control, positive control (nicotinic acid), and different doses of the nicotinic acid esters. The compounds are typically administered orally (e.g., by gavage) daily for several weeks.

  • Blood Sampling: Blood samples are collected from the animals at baseline and at various time points during the treatment period (e.g., weekly).

  • Lipid Analysis: Plasma is separated from the blood samples, and the levels of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol are measured using enzymatic colorimetric assays.

  • Data Analysis: The changes in lipid levels from baseline are calculated for each treatment group. Statistical analysis (e.g., ANOVA) is performed to compare the effects of the different nicotinic acid esters with the control groups.

References

Spectroscopic analysis for the structural validation of 4-Hydroxy-6-methylnicotinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural elucidation of 4-Hydroxy-6-methylnicotinic acid using spectroscopic techniques. This document provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in their analytical endeavors.

The structural confirmation of a synthesized or isolated compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques offer a powerful and non-destructive means to probe the molecular architecture of a substance. This guide focuses on the spectroscopic analysis of this compound, a substituted pyridine derivative of interest in various chemical and biological studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (and its methyl ester), 6-methylnicotinic acid, and 4-hydroxynicotinic acid. This data is essential for identifying the unique spectral fingerprints of each molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-5-CH₃-OH/-NH-COOCH₃Solvent
Methyl 4-hydroxy-6-methylnicotinate[1]8.15 (s)6.16 (s)2.16 (s)4.80 (s)3.70 (s)D₂O
6-Methylnicotinic acid9.06 (s)8.13 (dd)2.58 (s)--CDCl₃
4-Hydroxynicotinic acid8.7 (d)7.9 (d)-~12 (br s)-DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6-CH₃-COOCH₃C=OSolvent
Methyl 4-hydroxy-6-methylnicotinate[1]150.20114.80166.19118.60143.8417.7951.97177.62D₂O
6-Methylnicotinic acid152.3129.8139.1123.5160.224.5-166.7DMSO-d₆
4-Hydroxynicotinic acid141.2116.8164.5110.2141.2--168.1DMSO-d₆

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₇H₇NO₃153.14Expected [M+H]⁺ at 154, loss of CO₂ (m/z 110)
6-Methylnicotinic acidC₇H₇NO₂137.14137 (M⁺), 119, 92, 65
4-Hydroxynicotinic acidC₆H₅NO₃139.11139 (M⁺), 122, 94, 66

Table 4: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=C, C=N Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Methyl)
This compound (Predicted)2500-3300 (broad)~1700~1600, ~1550~3100-3000~2950
6-Methylnicotinic acid2500-3300 (broad)17051605, 158530502980
4-Hydroxynicotinic acid2500-3300 (broad)17101610, 15703070-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative, depending on the analyte. For these acidic compounds, negative ion mode may also be informative.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to deduce structural information.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).

    • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Record the UV-Vis spectrum of the sample solution.

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

Visualizing the Analytical Process

The following diagrams illustrate the experimental workflow and the logical process for structural validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Placement Placement on ATR Crystal Sample->ATR_Placement Solution_Prep Preparation of Dilute Solution Sample->Solution_Prep NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy ATR_Placement->FTIR MS Mass Spectrometry Solution_Prep->MS UV_Vis UV-Vis Spectroscopy Solution_Prep->UV_Vis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data Structural_Validation Structural Validation NMR_Data->Structural_Validation FTIR_Data->Structural_Validation MS_Data->Structural_Validation UV_Vis_Data->Structural_Validation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_predictions Predicted Spectroscopic Features cluster_experimental Experimental Data Acquisition Proposed_Structure Proposed Structure: This compound Predicted_NMR Expected NMR Signals: - Aromatic protons - Methyl protons - Carboxylic acid proton - Pyridine & Carboxyl carbons Proposed_Structure->Predicted_NMR Predicted_FTIR Expected FTIR Bands: - O-H (acid) - C=O (acid) - Aromatic C=C/C=N Proposed_Structure->Predicted_FTIR Predicted_MS Expected MS Peaks: - Molecular Ion (m/z 154 for [M+H]⁺) - Key Fragments Proposed_Structure->Predicted_MS Predicted_UV Expected UV-Vis Absorption: - π-π* transitions of pyridine ring Proposed_Structure->Predicted_UV Comparison Comparison and Correlation Predicted_NMR->Comparison Predicted_FTIR->Comparison Predicted_MS->Comparison Predicted_UV->Comparison Experimental_NMR Acquired ¹H and ¹³C NMR Spectra Experimental_NMR->Comparison Experimental_FTIR Acquired FTIR Spectrum Experimental_FTIR->Comparison Experimental_MS Acquired Mass Spectrum Experimental_MS->Comparison Experimental_UV Acquired UV-Vis Spectrum Experimental_UV->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Logical relationship for the structural validation of this compound.

By following the outlined experimental protocols and comparing the acquired data with the reference information provided, researchers can confidently validate the structure of this compound. The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural assignment.

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways for 4-Hydroxy-6-methylnicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, well-documented synthetic routes in publicly accessible literature, this guide will focus on the most plausible and referenced pathway, while also discussing potential alternative strategies. The primary route detailed involves the transformation of dehydroacetic acid.

Route 1: Synthesis from Dehydroacetic Acid

This two-step route begins with the readily available and inexpensive starting material, dehydroacetic acid (DHA). The synthesis proceeds through a 4-hydroxy-6-methyl-2-pyrone intermediate.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

The initial step involves the acid-catalyzed dealdolization and decarboxylation of dehydroacetic acid to form 4-hydroxy-6-methyl-2-pyrone.

Experimental Protocol:

A detailed process for this conversion is outlined in patent literature. The reaction involves heating dehydroacetic acid with an aqueous sulfuric acid solution. Key parameters include the concentration of the sulfuric acid, the reaction temperature, and the ratio of acid to the starting material.

  • Reaction: Dehydroacetic acid is treated with an aqueous sulfuric acid solution (typically 93-95% by weight).

  • Temperature: The reaction mixture is heated to a temperature in the range of 80°C to 120°C.

  • Ratio: The weight ratio of sulfuric acid to dehydroacetic acid is typically maintained between 1.5:1 and 2.5:1.

  • Work-up: The reaction mixture is cooled and poured into water, leading to the precipitation of 4-hydroxy-6-methyl-2-pyrone, which is then isolated by filtration.

Step 2: Synthesis of this compound from 4-Hydroxy-6-methyl-2-pyrone

Proposed Experimental Protocol (based on analogy[1]):

  • Reaction: 4-Hydroxy-6-methyl-2-pyrone would be treated with aqueous ammonia.

  • Reaction Conditions: The reaction would likely be carried out at or below room temperature initially, followed by heating to drive the reaction to completion.

  • Work-up: Acidification of the reaction mixture would lead to the precipitation of the this compound product, which could then be isolated by filtration and purified by recrystallization.

Quantitative Data Summary for Route 1

ParameterStep 1: 4-Hydroxy-6-methyl-2-pyrone SynthesisStep 2: this compound Synthesis (Projected)
Starting Material Dehydroacetic Acid4-Hydroxy-6-methyl-2-pyrone
Key Reagents Sulfuric AcidAqueous Ammonia, Acid (for work-up)
Typical Yield High (specific yield not cited in snippets)Expected to be good based on analogous reactions[1]
Purity Typically requires purification by recrystallizationTypically requires purification by recrystallization
Scalability Appears scalable based on patent literatureLikely scalable
Reaction Time Varies based on temperature (minutes to hours)Likely several hours

Alternative Synthetic Strategies

While a complete, detailed second synthetic route with quantitative data was not found in the available literature, a plausible alternative approach would be a Hantzsch-type pyridine synthesis. This route would likely involve the condensation of ethyl acetoacetate, an ammonia source, and a suitable dicarbonyl equivalent. However, without specific experimental validation for the synthesis of this compound, this remains a theoretical pathway.

Visualizing the Synthetic Workflow

To illustrate the logical flow of the primary synthetic route, the following diagrams were generated using the DOT language.

G cluster_0 Route 1: From Dehydroacetic Acid A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2-pyrone A->B  H₂SO₄, Δ C This compound B->C  1. aq. NH₃  2. H⁺

Caption: Synthetic pathway of this compound starting from dehydroacetic acid.

G cluster_1 Experimental Workflow: Route 1, Step 1 D Reaction Setup: Dehydroacetic Acid, H₂SO₄ E Heating (80-120°C) D->E F Quenching (Pouring into water) E->F G Precipitation F->G H Filtration & Isolation G->H I 4-Hydroxy-6-methyl-2-pyrone H->I

Caption: Experimental workflow for the synthesis of 4-hydroxy-6-methyl-2-pyrone.

Conclusion

The synthesis of this compound from dehydroacetic acid represents the most clearly outlined synthetic strategy based on available information. While a detailed experimental protocol for the final conversion of 4-hydroxy-6-methyl-2-pyrone to the target molecule is inferred from analogous reactions, this route appears to be a viable and scalable option for the production of this important pharmaceutical intermediate. Further research to optimize the conditions for this second step and to explore alternative routes, such as the Hantzsch pyridine synthesis, would be beneficial for the development of more efficient and diverse manufacturing processes.

References

A Comparative Guide to the Synthetic Applications of 4-Hydroxy-6-methylnicotinic Acid and 6-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic applications of 4-Hydroxy-6-methylnicotinic acid and 6-methylnicotinic acid, two pyridine-based building blocks valuable in medicinal chemistry and organic synthesis. While both molecules share a core 6-methylnicotinic acid scaffold, the presence of a hydroxyl group at the 4-position in the former significantly influences its chemical reactivity and the synthetic routes it enables. This document outlines their primary applications, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate starting material for their synthetic targets.

Core Applications and Reactivity Profile

6-Methylnicotinic acid is a well-established precursor in the pharmaceutical industry, primarily utilized for the synthesis of its methyl ester, methyl 6-methylnicotinate. This ester is a key intermediate in the production of the selective COX-2 inhibitor Etoricoxib and the synthetic nicotine analog 6-methylnicotine .[1][2] The synthetic routes involving 6-methylnicotinic acid are robust and have been optimized for industrial-scale production.[3]

This compound , on the other hand, offers a different set of synthetic possibilities due to the electronic properties conferred by the 4-hydroxy group. This group can be transformed into other functionalities, such as a leaving group, allowing for the introduction of various substituents on the pyridine ring. Its derivatives are explored in the synthesis of complex heterocyclic systems and as scaffolds in medicinal chemistry.[4] The 4-hydroxy group also influences the reactivity of the carboxylic acid, often requiring different esterification conditions compared to its non-hydroxylated counterpart.

Quantitative Data Summary

The following tables provide a comparative summary of the key synthetic transformations for both this compound and 6-methylnicotinic acid, focusing on the synthesis of their respective methyl esters and subsequent applications.

Table 1: Comparison of Esterification Reactions

ParameterThis compound6-Methylnicotinic Acid
Product Methyl 4-hydroxy-6-methylnicotinateMethyl 6-methylnicotinate
Reagents EDCI, DMAP, Methanol, DCMMethanol, Sulfuric Acid
Reaction Conditions RefluxReflux
Reaction Time Not specified (monitored by TLC)17 hours
Reported Yield 88%75%

Table 2: Comparison of Key Synthetic Applications

ApplicationStarting MaterialKey IntermediateFinal ProductOverall YieldPurity
Anti-inflammatory Drug Synthesis 6-Methylnicotinic acidMethyl 6-methylnicotinateEtoricoxibRoute-dependent>95% (by HPLC)
Nicotine Analog Synthesis 6-Methylnicotinic acidMethyl 6-methylnicotinate6-Methylnicotine>40%>98%
Complex Heterocycle Synthesis This compoundMethyl 4-hydroxy-6-methylnicotinateSubstituted bipyridine derivativesRoute-dependentHigh

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol describes the esterification of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH, add EDCI (1.1 eq) and DMAP (0.05 eq) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Protocol 2: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol details the classic Fischer esterification of 6-methylnicotinic acid.[5][6]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[6]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate to dryness under reduced pressure.[6]

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[6]

  • Extract the product with ethyl acetate (3 x 500 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter and remove the solvent under reduced pressure to afford methyl 6-methylnicotinate as an off-white solid.[6]

Protocol 3: Synthesis of 6-Methylnicotine from Methyl 6-methylnicotinate

This multi-step protocol outlines the synthesis of 6-methylnicotine starting from methyl 6-methylnicotinate.[2][7]

Step 1: Ester Condensation

  • Dissolve γ-butyrolactone (1.4 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.[7]

  • Add NaH (1.5 eq) in portions and stir for 30 minutes.[7]

  • Add methyl 6-methylnicotinate (1.0 eq) and allow the reaction to proceed at room temperature for 5 hours, monitoring by TLC.[7]

Step 2: Ring Opening and Decarboxylation

  • To the product from Step 1, add a small amount of 5% dilute hydrochloric acid until no bubbles are generated.[7]

  • Add concentrated hydrochloric acid and 1,4-dioxane and heat to 95°C for 5 hours.[7]

  • Cool to room temperature and adjust the pH to 9 with 50% NaOH solution under an ice bath.[7]

  • Extract the product with an organic solvent, combine the organic phases, concentrate, and dry.[7]

Subsequent steps involve reduction, halogenation, and amination with ring closure to yield 6-methylnicotine, as detailed in the patent literature.[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Synthesis of Methyl 4-hydroxy-6-methylnicotinate A This compound B Methyl 4-hydroxy-6-methylnicotinate A->B Esterification (Yield: 88%) reagents_A EDCI, DMAP, MeOH, DCM

Caption: Synthetic pathway for Methyl 4-hydroxy-6-methylnicotinate.

G cluster_1 Synthesis of Methyl 6-methylnicotinate C 6-Methylnicotinic acid D Methyl 6-methylnicotinate C->D Fischer Esterification (Yield: 75%) reagents_C MeOH, H₂SO₄

Caption: Synthetic pathway for Methyl 6-methylnicotinate.

G cluster_2 Experimental Workflow for 6-Methylnicotine Synthesis start Start step1 Ester Condensation: Methyl 6-methylnicotinate + γ-butyrolactone start->step1 step2 Ring Opening & Decarboxylation step1->step2 step3 Reduction step2->step3 step4 Halogenation step3->step4 step5 Amination & Ring Closure step4->step5 end 6-Methylnicotine step5->end

Caption: Multi-step experimental workflow for the synthesis of 6-Methylnicotine.

Conclusion

Both this compound and 6-methylnicotinic acid are valuable starting materials in organic synthesis, each with distinct advantages depending on the desired final product. 6-Methylnicotinic acid provides a direct and well-documented route to important pharmaceutical intermediates like the precursor to Etoricoxib. This compound, with its additional functional handle, opens avenues for the synthesis of more complex and diverse heterocyclic structures. The choice between these two building blocks will ultimately be guided by the specific synthetic strategy and the target molecule's structural requirements. This guide provides a foundational comparison to inform such decisions in a research and development setting.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-hydroxy-6-methylnicotinic acid scaffold, which exists in equilibrium with its tautomeric form, 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid. While comprehensive SAR studies on a wide range of analogs targeting a single biological endpoint are not extensively documented in publicly available literature, this guide synthesizes the existing data from various studies to provide insights into the therapeutic potential of this chemical class. We will explore derivatives investigated for their anti-HIV, phytotoxic, and analgesic properties, presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts.

Comparative Biological Activity of this compound Analogs

The versatility of the this compound core allows for substitutions at various positions, leading to a diverse range of biological activities. The following tables summarize the reported activities of several analogs.

Table 1: Anti-HIV-1 Integrase Activity of Related Pyridinone Analogs

While direct data on this compound analogs as HIV-1 integrase inhibitors is limited, the structurally related 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold provides valuable SAR insights. The core scaffold of these compounds shares the hydroxypyridinone motif.

Compound IDModification on Naphthyridine ScaffoldTargetIC50 (nM)Reference
4d Extended hexanol at C6-positionWild-Type HIV-1 IntegraseData not specified, but noted as potent[1]
Dolutegravir (DTG) Carbamoylpyridone scaffoldWild-Type HIV-1 IntegraseReference drug[2]
Bictegravir (BIC) Carbamoylpyridone scaffoldWild-Type HIV-1 IntegraseReference drug[1]

Note: The data for compound 4d highlights the potential for substitution at the 6-position to enhance activity against resistant mutants.[1]

Table 2: Phytotoxic Activity of Bis-pyridone Derivatives

Condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes yields bis-pyridones with notable phytotoxic effects.

Compound IDAldehyde Used for SynthesisYield (%)Phytotoxic Activity (Inhibition of root growth at 6.7 x 10⁻⁸ mol/g)Reference
4a Formaldehyde92Moderate activity against Ipomoea grandifolia and Cucumis sativus.[3]
4b Acetaldehyde85Selective activity against dicotyledonous species.[3]
4c Propanal78Selective activity against dicotyledonous species.[3]
4d Butanal65Selective activity against dicotyledonous species.[3]
4e Pentanal55Selective activity against dicotyledonous species.[3]
4f Hexanal35Selective activity against dicotyledonous species.[3]

Note: These compounds generally showed greater activity against the dicotyledonous species Ipomoea grandifolia and Cucumis sativus compared to the monocotyledonous Sorghum bicolor.[3]

Table 3: Analgesic Activity of Structurally Related Benzothiazine Carboxamides

N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, which are structurally distinct but share the feature of an acidic proton and a carboxamide group, have been evaluated for analgesic activity. This provides a useful comparison for potential applications of nicotinic acid analogs.

Compound IDSubstitution on Pyridine RingAnalgesic Activity (Compared to reference drugs)Reference
4a N-(Pyridin-2-yl)High[4]
4d N-(5-Methylpyridin-2-yl)High[4]

Note: The analgesic and anti-inflammatory activity of these compounds were found to be dependent on the mutual arrangement of the benzothiazine and pyridine fragments.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (3)

This protocol describes the conversion of commercial dehydroacetic acid to the core pyridone scaffold.[3]

  • Hydrolysis of Dehydroacetic Acid (1): Dehydroacetic acid is hydrolyzed using sulfuric acid to yield 2,4-pentanedione-3-carboxylic acid (2).

  • Reaction with Ammonia: Compound 2 is then reacted with aqueous ammonium hydroxide to produce 4-hydroxy-6-methylpyridin-2(1H)-one (3 ). The yield for this step is reported to be around 80%.

HIV-1 Integrase Strand Transfer Assay

This assay is used to determine the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.[1][5]

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase and a labeled oligonucleotide substrate that mimics the viral DNA end are prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Mg²⁺ or Mn²⁺ ions, which are essential cofactors for integrase activity.

  • Inhibition Assay: The test compounds are pre-incubated with the integrase enzyme. The strand transfer reaction is initiated by the addition of the oligonucleotide substrate.

  • Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized using an appropriate detection method (e.g., fluorescence or autoradiography).

  • Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Synthesis and Structure-Activity Relationships

Diagrams generated using Graphviz provide a clear visual representation of chemical synthesis pathways and the logical relationships in SAR studies.

Synthesis_of_4_Hydroxy_6_methylpyridin_2_1H_one Dehydroacetic_acid Dehydroacetic Acid (1) Intermediate 2,4-Pentanedione-3-carboxylic acid (2) Dehydroacetic_acid->Intermediate H₂SO₄ Product 4-Hydroxy-6-methylpyridin-2(1H)-one (3) Intermediate->Product NH₄OH

Caption: Synthesis of the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold.

SAR_General_Overview Core This compound Scaffold R1 Modification at C2/C5/C6 Positions Core->R1 R2 Modification of Carboxylic Acid (C3) Core->R2 R3 Modification of Hydroxyl Group (C4) Core->R3 Activity Biological Activity R1->Activity R2->Activity R3->Activity

Caption: General points for SAR modification on the core scaffold.

Comparison with Other Scaffolds: 3-Hydroxypyrimidine-2,4-diones

A noteworthy comparison can be made with 3-hydroxypyrimidine-2,4-diones, which have been investigated as HIV integrase inhibitors.[2][5] This scaffold shares a key pharmacophoric feature with 4-hydroxy-2-pyridones: a β-dicarbonyl-like system with an adjacent hydroxyl group capable of chelating metal ions (Mg²⁺) in the active site of enzymes like HIV integrase.[2][5] The SAR studies on these pyrimidine derivatives have shown that:

  • The N-3 hydroxyl group is crucial for metal chelation and inhibitory activity.[5]

  • Substitutions at the N-1 and C-6 positions significantly influence antiviral potency and selectivity.[2]

  • A hydrophobic benzyl moiety attached to the N-1 position is often optimal for fitting into a hydrophobic pocket of the enzyme's active site.[5]

These findings suggest that similar modifications to the this compound scaffold, particularly at the N-1 and C-6 positions, could be a promising strategy for developing potent enzyme inhibitors.

References

A Comparative Guide to Purity Determination of Synthesized 4-Hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 4-Hydroxy-6-methylnicotinic acid. The selection of an appropriate method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document outlines various techniques, their underlying principles, experimental protocols, and comparative performance data to aid in method selection and implementation.

Overview of Analytical Methods

The purity of an organic compound such as this compound can be assessed using a variety of analytical techniques. The most common and effective methods include chromatography, spectroscopy, and titrimetry. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to rigorous purity certification.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile compounds.[3] For polar molecules like this compound, derivatization is often required to increase volatility.[3][4]

Spectroscopic Methods:

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[5]

  • UV-Vis Spectrophotometry: A simpler and more cost-effective method for quantitative analysis, based on the absorbance of ultraviolet-visible light by the analyte in a solution.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of crystalline organic compounds by analyzing their melting behavior.[6]

Titrimetric Methods:

  • Acid-Base Titration: A classical and cost-effective method for quantifying acidic or basic substances.[7]

Comparative Performance of Analytical Methods

The selection of a purity determination method should be based on a thorough evaluation of its performance characteristics. The following table summarizes key quantitative data for the discussed methods. It is important to note that the data for HPLC and GC-MS are based on studies of nicotinic acid and its derivatives and should be considered as representative estimates for this compound.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1][2]10-200 µg/mL[1]0.70-1.18 mg/L[1]<10 µg/mL[1]<2.04%[1]87-102%[1]
GC-MS Chromatographic separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[3]up to 1.000 g/L[3]4.54 mg/L[3]Not specified1.65-2.89%[3]90.1-93.2%[3]
qNMR Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using an internal standard.[5]Method dependentMethod dependentMethod dependentTypically <1%High
DSC Determination of purity based on the melting point depression caused by impurities.[6]Not applicableNot applicableNot applicableMethod dependentHigh for >98% pure compounds
Acid-Base Titration Neutralization reaction between the acidic analyte and a standard basic titrant.[7]Method dependentMethod dependentMethod dependentTypically <1%High
UV-Vis Measurement of the absorbance of light by the analyte at a specific wavelength.Method dependentMethod dependentMethod dependentMethod dependentMethod dependent

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide experimental protocols for the key analytical methods.

This method is adapted from a validated procedure for the analysis of nicotinic acid and its derivatives.[2]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase: A tertiary mixture of methanol, acetonitrile, and water (20:20:60 v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 216 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the synthesized sample in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity by comparing the measured concentration to the theoretical concentration. The presence of any impurity peaks should be noted and quantified if necessary.

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis.[3] The following protocol is based on a method for nicotinic acid.[3]

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add pyridine as a solvent and dissolve the sample.

    • Add hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) as silylating agents.[3]

    • Heat the mixture to facilitate the derivatization reaction, forming the trimethylsilyl (TMS) ester of the carboxylic acid and the TMS ether of the hydroxyl group.

    • After cooling, extract the derivatized product with a non-polar solvent like n-heptane.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the purity by the area percentage method, assuming that all components have a similar response factor. For more accurate quantification, an internal standard should be used.

This protocol provides a general guideline for purity determination by ¹H qNMR using an internal standard.[5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound sample into an NMR tube.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

This method is suitable for crystalline solids with high purity (>98%).[6]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline this compound into a DSC pan.

    • Hermetically seal the pan.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis:

    • The instrument's software calculates the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. The analysis involves integrating the area of the melting endotherm to determine the enthalpy of fusion and analyzing the shape of the melting peak.

This method quantifies the acidic carboxylic group of this compound.

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Phenolphthalein indicator solution.

    • Solvent: A mixture of ethanol and water (1:1 v/v) to dissolve the analyte.

  • Procedure:

    • Accurately weigh a sample of synthesized this compound and dissolve it in the ethanol/water solvent in a conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed (the endpoint).

    • Record the volume of NaOH solution used.

  • Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100 Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of this compound (153.14 g/mol )

    • m_sample = mass of the sample (g)

Visualized Workflows

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Dissolve Synthesized Sample filter Filter all solutions (0.45 µm) prep_sample->filter prep_std Prepare Calibration Standards prep_std->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (216 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte Concentration calibrate->quantify purity Calculate % Purity quantify->purity

Caption: Workflow for purity determination by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add Silylating Agents (HMDS, TMCS) & Heat dissolve->derivatize extract Extract with n-heptane derivatize->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation (HP-5MS Column) inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Derivatized Analyte Peak detect->identify integrate Integrate Peak Areas identify->integrate purity Calculate % Purity (Area % or Internal Standard) integrate->purity

Caption: Workflow for purity determination by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate purity Calculate % Purity using Formula integrate->purity

Caption: Workflow for purity determination by qNMR.

Conclusion

The choice of an analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis, including the desired accuracy and precision, available instrumentation, and the nature of potential impurities. HPLC is a robust and versatile method for routine quality control. GC-MS, although requiring derivatization, is excellent for identifying and quantifying volatile impurities. qNMR stands out as a primary method for providing highly accurate purity values without the need for an analyte-specific reference standard. DSC is a valuable tool for the purity assessment of highly crystalline materials. Finally, acid-base titration offers a simple and cost-effective, albeit less specific, means of quantification. For comprehensive characterization and in regulated environments, a combination of orthogonal methods (e.g., HPLC and qNMR) is often recommended to ensure the highest confidence in the purity assessment.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Hydroxy-6-methylnicotinic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-hydroxy-6-methylnicotinic acid, a valuable building block in medicinal chemistry, can be approached through various catalytic strategies. The efficiency of these methods, measured by chemical yield, reaction conditions, and catalyst type, is a critical factor in selecting an optimal synthetic route. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound and its immediate precursor, 4-hydroxy-6-methyl-2-pyridone, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalyst and synthetic route significantly impacts the overall efficiency of producing this compound and its derivatives. The following table summarizes the performance of different catalytic systems based on reported yields and reaction conditions.

Starting MaterialCatalyst/ReagentProductYield (%)Key Reaction Conditions
Dehydroacetic Acid92% Sulfuric Acid4-Hydroxy-6-methyl-2H-pyran-2-one86Heated to 130°C for 10 minutes.[1][2]
4-Hydroxy-6-methyl-2H-pyran-2-one28% Ammonium Hydroxide4-Hydroxy-6-methylpyridin-2(1H)-one80Reaction with aqueous ammonium hydroxide.[1][2]
Acetylacetone & CyanoacetamideK₂CO₃ & TBAHSU (Phase Transfer Catalyst)4,6-dimethyl-3-cyano-2-pyridone73Two-phase system.
Ethyl Acetoacetate & CyanoacetamideK₂CO₃4-methyl-3-cyano-6-hydroxy-2-pyridoneTracesReaction in water.
Ethyl Acetoacetate & CyanoacetamideKOH4-methyl-3-cyano-6-hydroxy-2-pyridonePoor-
Ethyl Acetoacetate & Ethyl CyanoacetateAmmonium Carbonate2,6-dihydroxy-3-cyano-4-methyl pyridine95Reaction in an aqueous medium at 80°C.[3]

*Note: These products are structurally related to this compound and demonstrate the efficacy of different catalytic systems in similar pyridine ring syntheses.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance table.

Protocol 1: Two-Step Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid

This protocol details a high-yielding, two-step synthesis of a direct precursor to the target molecule.

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [1][2]

  • Materials: Dehydroacetic acid, 92% sulfuric acid aqueous solution, crushed ice, cold water.

  • Procedure:

    • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).

    • Heat the mixture to 130°C for 10 minutes.

    • While still warm, pour the mixture into a beaker containing chopped ice.

    • Collect the resulting precipitate by filtration and wash with cold water.

    • The isolated product is 4-hydroxy-6-methylpyran-2-one as a white solid (86% yield).

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [1][2]

  • Materials: 4-Hydroxy-6-methylpyran-2-one, 28% ammonium hydroxide.

  • Procedure:

    • To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) under stirring.

    • The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one (80% yield).

Protocol 2: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[3]

This protocol outlines a one-pot synthesis of a related pyridone derivative using ammonium carbonate.

  • Materials: Ethyl acetoacetate, ethyl cyanoacetate, ammonium carbonate, ethanol, water.

  • Procedure:

    • Prepare a 1:1 mixture of ethanol and water.

    • In a reaction vessel, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in the ethanol-water mixture (2 mL).

    • Stir the mixture at 80°C.

    • The reaction yields 2,6-dihydroxy-3-cyano-4-methyl pyridine (95% yield).

Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Pathway Dehydroacetic_Acid Dehydroacetic Acid Pyranone 4-Hydroxy-6-methyl- 2H-pyran-2-one Dehydroacetic_Acid->Pyranone H₂SO₄ (92%) 130°C (86% yield) Pyridone 4-Hydroxy-6-methyl- pyridin-2(1H)-one Pyranone->Pyridone NH₄OH (28%) (80% yield) Nicotinic_Acid 4-Hydroxy-6-methyl- nicotinic acid Pyridone->Nicotinic_Acid Further Oxidation/ Functionalization Catalyst_Comparison_Workflow cluster_starting_materials Starting Materials cluster_catalytic_systems Catalytic Systems cluster_products Products Dehydroacetic_Acid Dehydroacetic Acid Acid_Catalysis Acid Catalysis (H₂SO₄ then NH₄OH) Dehydroacetic_Acid->Acid_Catalysis Beta_Ketoester β-Ketoester + Cyanoacetamide/ Ethyl Cyanoacetate Base_Catalysis Base Catalysis (K₂CO₃, KOH) Beta_Ketoester->Base_Catalysis PTC Phase Transfer Catalysis (TBAHSU) Beta_Ketoester->PTC Ammonium_Salt Ammonium Salt ( (NH₄)₂CO₃ ) Beta_Ketoester->Ammonium_Salt Pyridone 4-Hydroxy-6-methyl- pyridin-2(1H)-one Acid_Catalysis->Pyridone Cyano_Pyridone Substituted Cyano- pyridones Base_Catalysis->Cyano_Pyridone PTC->Cyano_Pyridone Ammonium_Salt->Cyano_Pyridone

References

Investigating the Cross-Reactivity of 4-Hydroxy-6-methylnicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity of 4-Hydroxy-6-methylnicotinic acid derivatives against key biological targets. The following sections summarize quantitative data, detail experimental methodologies, and visualize relevant biological pathways to aid in the development of more selective and effective therapeutic agents.

Derivatives of nicotinic acid have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and neurological agents. A critical aspect of their preclinical evaluation is the assessment of their cross-reactivity, which can unveil potential off-target effects or polypharmacology. This guide focuses on derivatives of the this compound scaffold and its close analogs, exploring their inhibitory activity against key enzymes such as Cyclooxygenases (COX-1 and COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and D-amino acid oxidase (DAAO).

Comparative Inhibitory Activity

The selectivity of this compound derivatives and related nicotinic acid analogs varies significantly depending on the structural modifications of the parent molecule and the target enzyme. The following tables present a summary of the available quantitative data for key enzyme targets, allowing for a direct comparison of their potency and selectivity.

Cyclooxygenase (COX) Inhibition

Nicotinic acid derivatives have been explored as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit the constitutively expressed COX-1.[1]

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 COX-115.20.13
COX-22.0
Derivative 2 COX-1>100>100
COX-21.0
Celecoxib (Reference) COX-115.030
COX-20.05

Table 1: In vitro inhibitory activity of selected nicotinic acid derivatives against ovine COX-1 and COX-2. Data extracted from a study on nicotinate derivatives as potential anti-inflammatory agents.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2] Nicotinamide derivatives have been synthesized and evaluated for their potential to inhibit this receptor tyrosine kinase.

CompoundTarget EnzymeIC50 (µM)
Nicotinamide Derivative A VEGFR-20.15
Nicotinamide Derivative B VEGFR-20.28
Sorafenib (Reference) VEGFR-20.09

Table 2: In vitro inhibitory activity of selected nicotinamide derivatives against VEGFR-2. Data extracted from a study on nicotinamides as apoptotic VEGFR-2 inhibitors.[3]

D-Amino Acid Oxidase (DAAO) Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were reconstituted in a suitable buffer.

  • Compound Incubation: A range of concentrations of the test compounds (typically from 0.01 to 100 µM) were pre-incubated with the respective COX isoform for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction was allowed to proceed for a specified time (e.g., 2 minutes) and then stopped. The amount of prostaglandin H2 (PGH2) produced was measured using a colorimetric peroxidase substrate in the EIA.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration. The selectivity index was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR-2 tyrosine kinase was assessed using a kinase assay kit.

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained the VEGFR-2 enzyme, a suitable buffer with ATP and MgCl2, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction was initiated by the addition of a biotinylated peptide substrate.

  • Incubation: The plate was incubated for a defined period (e.g., 1 hour) at a controlled temperature to allow for the phosphorylation of the substrate by VEGFR-2.

  • Detection: A europium-labeled anti-phosphotyrosine antibody was added to the wells. The amount of phosphorylated substrate was then quantified using time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The IC50 values were determined by fitting the dose-response curves of the percentage of inhibition against the compound concentrations.

Visualizing Biological and Experimental Frameworks

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by nicotinic acid derivatives.

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Nicotinamide Derivatives Nicotinamide Derivatives Nicotinamide Derivatives->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.

Experimental_Workflow_Kinase_Assay Start Start Prepare Kinase & Compound Prepare Kinase & Compound Start->Prepare Kinase & Compound Incubate Incubate Prepare Kinase & Compound->Incubate Add Substrate & ATP Add Substrate & ATP Incubate->Add Substrate & ATP Measure Activity Measure Activity Add Substrate & ATP->Measure Activity Data Analysis (IC50) Data Analysis (IC50) Measure Activity->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Benchmarking 4-Hydroxy-6-methylnicotinic Acid: A Comparative Analysis of Heterocyclic Compound Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the thorough evaluation of novel chemical entities is paramount. This guide presents a comprehensive performance benchmark of 4-Hydroxy-6-methylnicotinic acid against a range of other heterocyclic compounds, providing researchers, scientists, and drug development professionals with objective, data-driven insights. By examining key biological activities and outlining detailed experimental methodologies, this publication aims to facilitate informed decision-making in the pursuit of next-generation therapeutics.

Introduction to this compound

This compound, a pyridine derivative, belongs to a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] The inherent chemical versatility of the pyridine scaffold allows for a wide array of structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide will delve into the comparative performance of this compound and related heterocyclic structures in key therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Comparative Performance Data

The following tables summarize the biological activities of various heterocyclic compounds, including nicotinic acid derivatives, providing a quantitative basis for performance comparison.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound IDDerivative TypeAssayTarget/MechanismIC50 (µM)Reference
4h Nicotinic acid derivativeNitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages)Inhibition of Nitrite Production86.109 ± 0.51[2]
5b Nicotinic acid derivativeNitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages)Inhibition of Nitrite Production119.084 ± 0.09[2]
7a Pyridine derivativeNitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages)Inhibition of Nitrite Production76.6[3]
7f Pyridine derivativeNitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages)Inhibition of Nitrite Production96.8[3]
Ibuprofen Standard NSAIDNitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 macrophages)COX InhibitionNot specified as IC50[2]

Lower IC50 values indicate greater potency.

Table 2: Anticancer Activity of Pyridine Derivatives against MCF-7 (Human Breast Cancer) Cell Line

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72hReference
8a 4-Fluorophenyl urea7.035.14[4]
8b 4-Chlorophenyl urea4.682.50[4]
8d 4-Bromophenyl urea3.031.63[4]
8e 4-Iodophenyl urea0.220.11[4]
Doxorubicin Standard Chemotherapeutic1.93Not Reported[4]

Lower IC50 values indicate greater cytotoxicity.

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
5 AcylhydrazoneStaphylococcus epidermidis ATCC 122287.81 - 15.62[5]
13 AcylhydrazoneStaphylococcus epidermidis ATCC 122281.95[5]
13 AcylhydrazoneStaphylococcus aureus ATCC 43300 (MRSA)7.81[5]
25 1,3,4-oxadiazolineVarious bacterial strainsActive against all tested strains[5]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This assay measures the production of nitrite, a stable metabolite of nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS to induce an inflammatory response and NO production.

  • Griess Assay: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite in the supernatant is determined using the Griess reagent, which involves a colorimetric reaction.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the untreated, LPS-stimulated control. IC50 values are then determined.[2][3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to a specific optical density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB_Activation NF-κB Activation MyD88->NFkB_Activation iNOS_Gene iNOS Gene Transcription NFkB_Activation->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes Inflammation Inflammation NO_Production->Inflammation Test_Compound This compound / Other Heterocycles Test_Compound->NFkB_Activation Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory action of test compounds.

Experimental_Workflow_for_Biological_Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Synthesis Synthesis of This compound & Analogs Stock_Solution Preparation of Stock Solutions Compound_Synthesis->Stock_Solution Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., NO Assay) Stock_Solution->Anti_Inflammatory_Assay Anticancer_Assay Anticancer Assay (e.g., MTT Assay) Stock_Solution->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Stock_Solution->Antimicrobial_Assay Data_Collection Data Collection (Absorbance, Viability, etc.) Anti_Inflammatory_Assay->Data_Collection Anticancer_Assay->Data_Collection Antimicrobial_Assay->Data_Collection IC50_MIC_Calculation IC50 / MIC Calculation Data_Collection->IC50_MIC_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_MIC_Calculation->SAR_Analysis

Caption: General experimental workflow for the biological screening of heterocyclic compounds.

Conclusion

The presented data highlights the significant biological potential of nicotinic acid and other pyridine derivatives across various therapeutic areas. While direct comparative data for this compound is limited in the public domain, the structure-activity relationships derived from analogous compounds suggest that modifications to the pyridine ring and its substituents can profoundly impact biological activity.[6] The provided experimental protocols offer a standardized framework for conducting further comparative studies, which are essential for elucidating the full therapeutic potential of this compound and other novel heterocyclic compounds. This guide serves as a foundational resource to aid researchers in the strategic design and evaluation of next-generation drug candidates.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-6-methylnicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Hydroxy-6-methylnicotinic acid (CAS No. 67367-33-3), ensuring compliance with general safety standards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated. Use only in a well-ventilated area, preferably within a fume hood.
Body Protection A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition.

    • Label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).

  • Handling Spills:

    • In the event of a small spill, carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust.

    • The collected material should be treated as hazardous waste and disposed of according to the procedures outlined here.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Consult your institution's environmental health and safety (EHS) guidelines for specific storage time limits.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.

    • Provide the contractor with accurate information about the chemical waste.

  • Disposal Method:

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.

    • Alternatively, the waste may be dissolved or mixed with a combustible solvent before incineration.

    • All disposal activities must be in strict accordance with federal, state, and local regulations.[1]

Quantitative Disposal Data

At present, there is no publicly available, specific quantitative data, such as permissible concentration limits for alternative disposal methods, for this compound. The standard procedure is complete disposal via a licensed waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_end Completion start Start: Have this compound waste ppe Don appropriate PPE start->ppe collect Collect waste in a labeled, sealed container ppe->collect store Store in a designated hazardous waste area collect->store contact_ehs Contact EHS or licensed disposal contractor store->contact_ehs incinerate Arrange for incineration at a licensed facility contact_ehs->incinerate end Disposal Complete incinerate->end

References

Personal protective equipment for handling 4-Hydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, powdered organic acid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.Protects against dust particles and potential splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and irritation.[5]
Respiratory Protection A NIOSH-approved N95 or higher-efficiency particulate respirator.Prevents inhalation of irritating dust particles.[6]
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.Protects against contamination of personal clothing.
Step-by-Step Operational Plan for Handling

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the container is tightly closed when not in use.[2]

  • Label the storage area with the chemical name and appropriate hazard warnings.

2.2. Preparation and Weighing

  • All handling of the solid chemical must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[7]

  • Before handling, don the appropriate PPE as specified in Table 1.

  • To minimize dust generation, gently scoop the required amount of the chemical instead of pouring it from a height.

  • Use a dedicated set of tools (spatulas, weigh boats) for this chemical to prevent cross-contamination.

  • Clean all tools and the work surface with a damp cloth after use to collect any residual dust.

2.3. Experimental Use

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, do so in a well-ventilated area, preferably within the fume hood.

  • Keep all containers with the chemical covered when not in immediate use.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Label the waste container as "Hazardous Waste: Solid Organic Acid (this compound)" and include the date of initial waste addition.

  • Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents.

3.2. Waste Storage and Pickup

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas and clearly marked.

  • Once the container is full or has been in use for the maximum allowable time according to your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request form or a direct call to the EHS office.

Emergency Procedures

4.1. Spills

  • Small Spills (manageable by trained personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth and dispose of the cloth in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area and alert your supervisor.

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team for cleanup.

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A 1. Don PPE: - Goggles - Nitrile/Neoprene Gloves - N95 Respirator - Lab Coat B 2. Work in Fume Hood A->B C 3. Weigh Chemical B->C D 4. Experimental Use C->D Spill Spill Occurs C->Spill Exposure Exposure Occurs C->Exposure E 5. Clean Work Area D->E D->Spill D->Exposure F 6. Segregate Waste E->F G 7. Store Waste F->G H 8. Arrange Disposal G->H Spill_Response Follow Spill Procedure Spill->Spill_Response Exposure_Response Follow First Aid Procedure Exposure->Exposure_Response

Caption: This diagram outlines the key steps and safety considerations for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.